1,3-Dimethyl-6-hydrazinouracil
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 139668. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
6-hydrazinyl-1,3-dimethylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c1-9-4(8-7)3-5(11)10(2)6(9)12/h3,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJOVZZMDMNJJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10193078 | |
| Record name | Uracil, 1,3-dimethyl-6-hydrazino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10193078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40012-14-4 | |
| Record name | Uracil, 1,3-dimethyl-6-hydrazino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040012144 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 40012-14-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139668 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Uracil, 1,3-dimethyl-6-hydrazino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10193078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1,3-Dimethyl-6-hydrazinouracil
This technical guide provides a comprehensive overview of the synthesis of 1,3-dimethyl-6-hydrazinouracil, a valuable building block in medicinal chemistry and drug development. The protocol details a robust three-step synthetic pathway, commencing from readily available starting materials. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental procedures, quantitative data, and a visual representation of the synthetic workflow.
Synthetic Pathway Overview
The synthesis of this compound is accomplished through a three-step sequence starting from 6-amino-1,3-dimethyluracil. The overall transformation involves the conversion of the amino group to a chloro group, which is subsequently displaced by hydrazine.
Synthesis of 1,3-dimethyl-6-hydrazinouracil from Barbituric Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for producing 1,3-dimethyl-6-hydrazinouracil, a valuable scaffold in medicinal chemistry, starting from the foundational molecule, barbituric acid. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.
Introduction
This compound is a key intermediate in the synthesis of various biologically active compounds. Its uracil core, substituted with methyl and hydrazinyl groups, allows for diverse functionalization, leading to the development of novel therapeutic agents. The synthesis from barbituric acid is a multi-step process that requires careful control of reaction conditions to ensure high yields and purity of the final product. This guide details a common and effective three-step synthetic route.
Overall Synthetic Pathway
The synthesis of this compound from barbituric acid proceeds through three primary stages:
-
N-Methylation: Synthesis of 1,3-dimethylbarbituric acid.
-
Chlorination: Conversion of 1,3-dimethylbarbituric acid to 6-chloro-1,3-dimethyluracil.
-
Hydrazinolysis: Reaction of 6-chloro-1,3-dimethyluracil with hydrazine to yield the final product.
Caption: Overall synthetic pathway from Barbituric Acid.
Experimental Protocols and Data
This section provides detailed experimental procedures for each synthetic step, along with the physicochemical properties of the key compounds.
Step 1: Synthesis of 1,3-Dimethylbarbituric Acid
The initial step involves the synthesis of 1,3-dimethylbarbituric acid. While direct methylation of barbituric acid is possible, a more common and higher-yielding approach is the condensation of 1,3-dimethylurea with a malonic acid derivative, such as diethyl malonate or malonic acid itself.[1][2][3][4][5]
Experimental Workflow: Step 1
Caption: Workflow for 1,3-Dimethylbarbituric Acid synthesis.
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.
-
To this solution, add diethyl malonate, followed by a solution of 1,3-dimethylurea in hot absolute ethanol.[1][3]
-
Heat the reaction mixture to reflux at 100-120°C for 9-10 hours. A white solid will precipitate.[1][3]
-
After cooling, the solid is collected by filtration.
-
The collected solid is then dissolved in water and acidified with hydrochloric acid to a pH of 1-2.
-
The solution is cooled to induce crystallization. The crude product is collected by filtration.
-
The crude product is recrystallized from an ethanol/water mixture to yield pure 1,3-dimethylbarbituric acid.[1][3]
Quantitative Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Yield (%) |
| 1,3-Dimethylbarbituric Acid | C₆H₈N₂O₃ | 156.14 | 121-123[6][7][8] | White crystalline solid | ~75[1][3] |
Step 2: Synthesis of 6-Chloro-1,3-dimethyluracil
The second step is the chlorination of 1,3-dimethylbarbituric acid to form 6-chloro-1,3-dimethyluracil. This is typically achieved using phosphorus oxychloride (POCl₃).[9][10][11]
Experimental Workflow: Step 2
References
- 1. CN101190898A - Preparation method for 1.3-dimethylbarbituric acid - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. CN101190898B - Preparation method for 1.3-dimethylbarbituric acid - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 6. chembk.com [chembk.com]
- 7. lookchem.com [lookchem.com]
- 8. 1,3-Dimethylbarbituric acid, 98% 769-42-6, India 1,3-Dimethylbarbituric acid, 98% 769-42-6 Manufacturers, China 1,3-Dimethylbarbituric acid, 98% 769-42-6 Suppliers [ottokemi.com]
- 9. CN102617486B - Process for preparing 6-chlorine-1,3-dimethyl uracil - Google Patents [patents.google.com]
- 10. CN108586360B - Preparation method of 6-chloro-3-methyl uracil - Google Patents [patents.google.com]
- 11. CN103012288A - Preparation method of 6-chloro-1,3-dimethyluracil - Google Patents [patents.google.com]
An In-depth Technical Guide to the Chemical Properties of 1,3-Dimethyl-6-hydrazinouracil
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1,3-Dimethyl-6-hydrazinouracil, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, details experimental protocols, and visualizes reaction pathways.
Chemical and Physical Properties
This compound is a derivative of uracil, a pyrimidine base found in RNA. The presence of a hydrazino group at the 6-position makes it a versatile precursor for the synthesis of various fused heterocyclic systems.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₀N₄O₂ | PubChem |
| Molecular Weight | 170.17 g/mol | PubChem |
| CAS Number | 40012-14-4 | ChemWhat |
| Melting Point | 212 °C | ChemWhat |
| Boiling Point | 279 °C | ChemWhat |
| Density | 1.46 g/cm³ | ChemWhat |
Spectral Data:
-
Infrared (IR) Spectrum: An experimental FTIR spectrum is available and can be accessed through SpectraBase.
-
NMR Spectra (¹H and ¹³C): Experimental ¹H and ¹³C NMR spectral data for this compound are not available in the searched databases. However, spectral data for its derivatives are well-documented.
Synthesis and Reactivity
This compound is a key intermediate in the synthesis of various heterocyclic compounds, most notably pyrazolopyrimidine derivatives. These derivatives have garnered significant interest due to their wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[1]
Synthesis of this compound
A common method for the synthesis of this compound involves the hydrazinolysis of 6-chloro-1,3-dimethyluracil. While detailed, step-by-step protocols are not extensively published, the general transformation is outlined below.
Workflow for the Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Reactivity: Synthesis of Pyrazolopyrimidine Derivatives
A primary application of this compound is its use as a scaffold for the synthesis of 5,7-dimethylpyrazolopyrimidine-4,6-diones. This is typically achieved through a two-step process: condensation with an aldehyde to form a hydrazone, followed by an acid-catalyzed intramolecular cyclization.
Experimental Protocol: Synthesis of 6-(2-benzylidenehydrazinyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
This protocol is adapted from the general method described by Basyouni et al. (2021).[1]
-
Dissolution: Dissolve 1.0 mmol of this compound in a mixture of 3 ml of water and 3 ml of ethanol.
-
Addition of Aldehyde: To the solution, add 1.0 mmol of benzaldehyde dissolved in 5 ml of ethanol.
-
Heating: Heat the reaction mixture for 1-2 minutes.
-
Isolation: The resulting precipitate is filtered and washed with 1 ml of ethanol to yield 6-(2-benzylidenehydrazinyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione.
Table 2: Characterization of 6-(2-benzylidenehydrazinyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
| Property | Value | Source |
| Yield | 85% | [1] |
| Melting Point | 260-261 °C | [1] |
| ¹H NMR (400 MHz, DMSO-d₆, δ, ppm) | 3.18 (s, 3H, CH₃), 3.43 (s, 3H, CH₃), 5.51 (s, 1H, CH), 7.38-7.41 (m, 3H, CHₐᵣ), 7.70 (d, J = 6.4 Hz, 1H, CHₐᵣ), 8.34 (s, 1H, CHₐᵣ), 10.38 (s, 1H, NH) | [1] |
| Mass Spectrum (EI, 70 eV), m/z (%) | 258 (100) [M]⁺, 142 (35), 104 (38), 90 (49) | [1] |
Experimental Protocol: Cyclization to 3-Aryl-5,7-dimethylpyrazolopyrimidine-4,6-diones
This protocol is a general representation of the cyclization reaction.[1]
-
Reaction Setup: Heat 0.5 mmol of the corresponding hydrazone (e.g., 6-(2-benzylidenehydrazinyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione) in 1.5 ml of trifluoroacetic acid (TFA) in a closed vessel at 110 °C for 85-90 hours.
-
Work-up: Remove the solvent under reduced pressure. The solid residue is then treated with 3 ml of ethanol.
-
Isolation: The resulting precipitate is filtered to yield the pyrazolopyrimidine derivative.
Signaling Pathway for the Synthesis of Pyrazolopyrimidines
References
A Comprehensive Technical Guide to 1,3-Dimethyl-6-hydrazinouracil
This technical guide provides an in-depth overview of 1,3-Dimethyl-6-hydrazinouracil, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. The document details its chemical identity, physical properties, experimental protocols for synthesis and analysis, and its role as a precursor to biologically active molecules.
Chemical Identification and Properties
This compound is a derivative of uracil, a pyrimidine base found in nucleic acids. Its chemical structure features methyl groups at positions 1 and 3 of the uracil ring and a hydrazine group at position 6.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 40012-14-4[1][2] |
| Molecular Formula | C6H10N4O2[1][3] |
| Molecular Weight | 170.17 g/mol [1][2] |
| IUPAC Name | 6-hydrazinyl-1,3-dimethylpyrimidine-2,4(1H,3H)-dione[1] |
| Synonyms | 1,3-dimethyl-6-hydrazino-uracil, 6-Hydrazino-1,3-dimethyluracil, 6-Hydrazino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione[1][2] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Melting Point | 212°C[1][2] |
| Boiling Point | 279°C[1][2] |
| Density | 1.46 g/cm³[1][2] |
| Flash Point | 123°C[1][2] |
| Storage Temperature | 2-8°C[2] |
Experimental Protocols
Synthesis of this compound Derivatives (Hydrazones)
A common synthetic application of this compound is the formation of hydrazones through reaction with aldehydes. These hydrazones are valuable intermediates for synthesizing various heterocyclic compounds.[4]
Objective: To synthesize 6-(2-benzylidenehydrazinyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione.
Materials:
-
This compound (1.0 mmol)
-
Benzaldehyde (1.0 mmol)
-
Ethanol
-
Water
-
Reaction flask
-
Heating mantle/stirrer
-
Filtration apparatus
Procedure:
-
In a reaction flask, dissolve 1.0 mmol of this compound in a mixture of 3 ml of water and 3 ml of ethanol.[4]
-
In a separate container, dissolve 1.0 mmol of the desired aldehyde (e.g., benzaldehyde) in 5 ml of ethanol.[4]
-
Add the aldehyde solution to the solution of this compound.[4]
-
Heat the resulting mixture for 1-2 minutes. A precipitate will form.[4]
-
After the reaction is complete, allow the mixture to cool.
-
Filter the formed precipitate and wash it with 1 ml of ethanol.[4]
-
Dry the precipitate to obtain the corresponding hydrazone derivative.[4]
This general procedure can be adapted for various aldehydes to produce a library of hydrazone derivatives.
Analytical Methods for Identification and Purity Assessment
The purity and identity of this compound and its derivatives can be assessed using standard analytical techniques.
Thin-Layer Chromatography (TLC):
-
Objective: To monitor reaction progress and assess the purity of the synthesized compounds.[4]
-
Stationary Phase: Sorbfil UV-254 plates.[4]
-
Mobile Phase: A suitable solvent system, such as a mixture of ethyl acetate and hexane, can be used. The polarity can be adjusted to achieve optimal separation.
-
Visualization: The spots can be visualized under UV light (254 nm).
Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight of the synthesized compounds.
-
Technique: Electron Ionization (EI) at 70 eV is a suitable method.[4] The presence of the parent ion and characteristic M-16 ions (for N-oxides) can confirm the structure.[5]
Elemental Analysis:
-
Objective: To determine the elemental composition of the synthesized compounds and confirm their empirical formula.
-
Instrumentation: A CHNS/O analyzer can be used for this purpose.[4]
Applications in Synthesis of Biologically Active Molecules
This compound is a key starting material for the synthesis of various bicyclic heterocyclic systems, such as pyrazolopyrimidines.[4] These derivatives are known to exhibit a wide range of biological activities.
Derivatives of pyrimidine are fundamental components of nucleic acids and are involved in protein synthesis.[4] The pyrazolopyrimidine core, synthesized from this compound, is associated with antimicrobial, antiviral, and anti-inflammatory properties.[4] For instance, heating hydrazones of this compound in trifluoroacetic acid can yield 3-aryl-5,7-dimethylpyrazolopyrimidine-4,6-diones.[4]
Caption: Synthetic pathway from this compound to bioactive compounds.
Experimental and Synthetic Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and analysis of a hydrazone derivative of this compound.
Caption: Workflow for synthesis, purification, and analysis of hydrazone derivatives.
References
Spectroscopic Profile of 1,3-Dimethyl-6-hydrazinouracil: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for 1,3-Dimethyl-6-hydrazinouracil, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with the experimental protocols for data acquisition.
Spectroscopic Data Summary
The quantitative spectroscopic data for this compound and its derivatives are summarized in the tables below. It is important to note that while the IR spectrum is for the parent compound, the NMR and MS data have been obtained from its benzylidene hydrazone derivative, 6-(2-benzylidenehydrazinyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione. The core structure's spectral features are expected to be largely consistent.
Table 1: ¹H NMR Spectral Data of 6-(2-benzylidenehydrazinyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione[1]
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| 3.18 | singlet | 3H | CH₃ |
| 3.43 | singlet | 3H | CH₃ |
| 5.51 | singlet | 1H | CH (uracil ring) |
| 7.38-7.41 | multiplet | 3H | CH (aromatic) |
| 7.70 | doublet (J = 6.4 Hz) | 1H | CH (aromatic) |
| 8.34 | singlet | 1H | CH (aromatic) |
| 10.38 | singlet | 1H | NH |
Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz
Table 2: Mass Spectrometry Data of 6-(2-benzylidenehydrazinyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione[1]
| m/z | Relative Intensity (%) | Assignment |
| 258 | 100 | [M]⁺ |
| 142 | 35 | |
| 104 | 38 | |
| 90 | 49 |
Ionization Method: Electron Ionization (EI), 70 eV
Table 3: FTIR Spectral Data of this compound
| Wavenumber (cm⁻¹) | Interpretation |
| Data not explicitly provided in search results | Typical absorptions would include N-H, C=O, C=C, and C-N stretching and bending vibrations. |
A visual representation of the FTIR spectrum is available on SpectraBase.
Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectra were recorded on a Bruker AVANCE-400 spectrometer.[1] Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆), and chemical shifts were referenced to tetramethylsilane (TMS) as an internal standard.[1]
Mass Spectrometry (MS)
Mass spectra were obtained using a MicrOTOF-Q instrument (Bruker Daltonics) with electron ionization (EI) at 70 eV.[1]
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of solid this compound was obtained using the KBr pellet method. A small amount of the finely ground solid sample was mixed with dry potassium bromide powder. The mixture was then pressed into a thin, transparent pellet, which was subsequently analyzed.
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis of a chemical compound.
Caption: Workflow of Spectroscopic Analysis.
References
The Ascendant Therapeutic Potential of 1,3-Dimethyl-6-hydrazinouracil Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the burgeoning field of 1,3-Dimethyl-6-hydrazinouracil derivatives, a class of compounds demonstrating significant promise in the landscape of modern therapeutics. Possessing a versatile scaffold, these molecules have been the subject of intensive research, revealing a spectrum of biological activities, most notably in the realms of oncology and microbiology. This document serves as a comprehensive resource, amalgamating key findings on their synthesis, biological evaluation, and mechanisms of action to facilitate further research and development in this critical area.
Core Synthesis and Derivatization
The foundational step in the exploration of this class of compounds is the synthesis of the this compound core. A prevalent and effective method involves the nucleophilic substitution of a suitable leaving group, typically a halogen, at the C6 position of the 1,3-dimethyluracil ring with hydrazine hydrate.
A general synthetic protocol is as follows:
-
Preparation of 6-chloro-1,3-dimethyluracil: This precursor is often synthesized from 1,3-dimethyluracil through a chlorination reaction.
-
Hydrazinolysis: 6-chloro-1,3-dimethyluracil is then reacted with an excess of hydrazine hydrate in a suitable solvent, such as ethanol. The reaction mixture is typically refluxed for several hours to ensure complete conversion.
-
Isolation and Purification: Upon cooling, the product, this compound, often precipitates and can be isolated by filtration. Further purification can be achieved through recrystallization to yield a pure product suitable for subsequent derivatization.
The highly reactive hydrazinyl group serves as a versatile handle for the synthesis of a diverse library of derivatives, most commonly through condensation reactions with a variety of aldehydes and ketones to form the corresponding hydrazones.
Experimental Work-flow for Synthesis and Biological Evaluation
Anticancer Activity
Derivatives of this compound have emerged as potent anticancer agents, exhibiting significant cytotoxic effects against various cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis and cell cycle arrest, often coupled with the inhibition of key enzymes involved in cancer progression.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected this compound derivatives against human breast cancer cell lines.
| Compound ID | Target Cell Line | IC50 (µM) | Reference Drug (5-Fluorouracil) IC50 (µM) |
| 7c | MCF-7 | 1.52 | 17.02 |
| MDA-MB-231 | 2.89 | 11.73 | |
| 8b | MCF-7 | 1.88 | 17.02 |
| MDA-MB-231 | 3.45 | 11.73 | |
| 9a | MCF-7 | 0.87 | 17.02 |
| MDA-MB-231 | 1.75 | 11.73 | |
| 10b | MCF-7 | 1.23 | 17.02 |
| MDA-MB-231 | 2.11 | 11.73 |
Data extracted from a study on pyrimidine-based hydrazones. The compound numbering corresponds to the original publication.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Mechanism of Anticancer Action
The anticancer effects of these derivatives are multi-faceted, involving the induction of apoptosis through the intrinsic pathway and the perturbation of the cell cycle.
A significant increase in the levels of caspase-9 has been observed in cancer cells treated with these derivatives, indicating the activation of the mitochondrial apoptotic pathway.
Studies have shown that these compounds can arrest the cell cycle at the G1 and S phases, thereby inhibiting cell proliferation.
Enzyme Inhibition
Certain derivatives have demonstrated inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Aromatase, two key enzymes implicated in the growth and proliferation of breast cancer cells.
Antimicrobial Activity
In addition to their anticancer properties, this compound derivatives have shown promising activity against a range of microbial pathogens.
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected derivatives against various bacterial and fungal strains.
| Compound ID | E. coli (MIC, µg/mL) | S. aureus (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| Derivative A | 12.5 | 6.25 | 25 |
| Derivative B | >100 | 50 | >100 |
| Derivative C | 25 | 12.5 | 50 |
Data is representative of typical findings for active compounds in this class.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Directions
The this compound scaffold represents a privileged structure in medicinal chemistry, giving rise to derivatives with potent and diverse biological activities. The compelling anticancer and antimicrobial data presented herein underscore the therapeutic potential of this compound class. Future research should focus on expanding the structural diversity of these derivatives to improve their potency, selectivity, and pharmacokinetic profiles. Further elucidation of their mechanisms of action will be crucial for their rational design and clinical translation. The development of structure-activity relationships (SAR) will guide the optimization of lead compounds, paving the way for the next generation of therapeutics derived from the this compound core.
An In-depth Technical Guide to 1,3-Dimethyl-6-hydrazinouracil: Discovery and History
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of 1,3-Dimethyl-6-hydrazinouracil. It is intended for researchers, scientists, and professionals in the field of drug development and heterocyclic chemistry. This document details the seminal synthesis, key chemical reactions, and physical properties of the compound, supported by structured data and experimental protocols.
Introduction
This compound, a derivative of uracil, belongs to the class of hydrazinopyrimidines. The pyrimidine core is a fundamental component of nucleic acids, and its derivatives have been extensively studied for their potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties[1]. The introduction of a hydrazino group at the C6 position of the 1,3-dimethyluracil scaffold creates a versatile intermediate for the synthesis of a variety of fused heterocyclic systems, such as pyrazolopyrimidines[1]. This guide focuses on the historical context of its discovery and the foundational synthetic methodologies.
Discovery and Historical Context
The pioneering work on the synthesis of 6-hydrazinouracil derivatives can be traced back to the extensive investigations into pyrimidine chemistry by Wolfgang Pfleiderer in the 1950s. While a specific "discovery" paper for this compound is not readily identifiable, its synthesis is a logical extension of the methods developed for analogous compounds during that era. The primary route to such compounds involves the nucleophilic substitution of a suitable leaving group, typically a halogen, at the 6-position of the uracil ring with hydrazine.
A key publication by Pfleiderer in 1957, titled "Investigations in the Pyrimidine Series, III. On the Preparation of 4,5-Diaminopyrimidines," laid the groundwork for the synthesis of various substituted pyrimidines, which are precursors to compounds like this compound. The methodologies described in this and subsequent publications from his group became standard procedures for the synthesis of a wide range of heterocyclic compounds.
Physicochemical Properties
A summary of the known quantitative data for this compound is presented in Table 1. This data is essential for its identification, purification, and handling in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₆H₁₀N₄O₂ | [2] |
| Molecular Weight | 170.17 g/mol | [2] |
| CAS Number | 40012-14-4 | [2] |
| Appearance | Solid | |
| Melting Point | 212 °C |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process starting from 6-amino-1,3-dimethyluracil. This precursor is first converted to a 6-halouracil derivative, which is then subjected to hydrazinolysis.
Synthesis of the Precursor: 6-Chloro-1,3-dimethyluracil
A common method for the preparation of the key intermediate, 6-chloro-1,3-dimethyluracil, involves the diazotization of 6-amino-1,3-dimethyluracil followed by a Sandmeyer-type reaction. However, a more direct approach is the chlorination of 1,3-dimethylbarbituric acid or 6-hydroxy-1,3-dimethyluracil.
Experimental Protocol: Preparation of 6-Chloro-1,3-dimethyluracil [3]
-
Hydrolysis of 6-amino-1,3-dimethyluracil: A mixture of 6-amino-1,3-dimethyluracil (150 kg), water (600 kg), and concentrated sulfuric acid (98%, 50 kg) is heated to reflux in a 1000 L reactor and maintained for 5 hours. The mixture is then cooled to allow for crystallization. The resulting solid is collected by centrifugation and dried to yield 6-hydroxy-1,3-dimethyluracil.
-
Chlorination: To a 500 L dry reaction still, phosphorus oxychloride (450 kg) and phosphorus trichloride (150 kg) are added and cooled to below 20 °C. Water (14 kg) is slowly added dropwise. The previously prepared 6-hydroxy-1,3-dimethyluracil (50 kg) is then added in batches. The reaction mixture is gradually heated to reflux and maintained for 3 hours. After the incubation, the excess phosphorus oxychloride is removed under reduced pressure. The residue is then carefully added to a still containing frozen water (500 kg) while maintaining the temperature below 60 °C for hydrolysis. The pH is adjusted to 2-3 with sodium hydroxide solution. The precipitated product is collected by filtration, washed, and dried to give 6-chloro-1,3-dimethyluracil.
Synthesis of this compound
The final step involves the nucleophilic substitution of the chloro group with hydrazine hydrate.
Experimental Protocol: Hydrazinolysis of 6-Chloro-1,3-dimethyluracil
To be performed with appropriate safety precautions in a well-ventilated fume hood.
-
To a solution of 6-chloro-1,3-dimethyluracil in a suitable solvent such as ethanol, an excess of hydrazine hydrate is added.
-
The reaction mixture is heated at reflux for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is washed with a cold solvent (e.g., ethanol or water) to remove any unreacted starting material and hydrazine salts.
-
The product is then dried under vacuum to yield this compound.
Chemical Reactions and Synthetic Utility
This compound is a valuable synthetic intermediate due to the reactivity of the hydrazino group. It readily undergoes condensation reactions with aldehydes and ketones to form the corresponding hydrazones[1]. These hydrazones can then be used in cyclization reactions to form a variety of fused heterocyclic systems, such as pyrazolopyrimidines, which are known to possess a wide range of biological activities[1].
Formation of Hydrazones
The reaction of this compound with aldehydes is a straightforward condensation, typically carried out by heating the reactants in a suitable solvent, often with catalytic amounts of acid[1].
Caption: Reaction of this compound with an aldehyde to form a hydrazone.
Cyclization to Pyrazolopyrimidines
The hydrazone derivatives of this compound can undergo intramolecular cyclization to form pyrazolopyrimidine derivatives. This can be achieved under various conditions, for example, by heating in the presence of an acid or an oxidizing agent[1].
Caption: Cyclization of a hydrazone derivative to a pyrazolopyrimidine.
Biological Activity and Signaling Pathways
While the broader class of hydrazones is known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects, specific studies on the biological effects and mechanism of action of this compound are not extensively reported in the literature. Its primary role has been as a precursor in the synthesis of other potentially bioactive molecules. Further research is required to elucidate any intrinsic biological activity and its potential involvement in cellular signaling pathways.
Conclusion
This compound is a significant heterocyclic compound with a history rooted in the foundational work on pyrimidine chemistry. While its discovery is not attributed to a single seminal publication, its synthesis follows established methodologies for 6-substituted uracils. Its primary importance lies in its utility as a versatile synthetic intermediate for the construction of more complex, fused heterocyclic systems with potential pharmacological applications. This guide has provided a detailed overview of its history, synthesis, and chemical properties to serve as a valuable resource for the scientific community.
References
1,3-Dimethyl-6-hydrazinouracil: A Scarcely Explored Moiety with Untapped Research Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction:
1,3-Dimethyl-6-hydrazinouracil is a pyrimidinedione derivative with a chemical structure that suggests potential for diverse research applications. Its core, a uracil moiety, is a fundamental component of nucleic acids, offering a scaffold for designing molecules that can interact with biological systems. The addition of a hydrazino group at the 6-position introduces a reactive site that can be exploited for various chemical modifications and biological interactions. This guide provides a comprehensive overview of the current, albeit limited, understanding of this compound and explores its potential research applications based on the known reactivity of its constituent functional groups. Due to the nascent stage of research on this specific compound, this document primarily outlines potential avenues of investigation and provides generalized experimental frameworks.
Chemical and Physical Properties:
At present, there is a significant lack of publicly available, peer-reviewed data on the specific chemical and physical properties of this compound. For novel research, it is imperative that these fundamental characteristics are determined. A summary of key properties to be determined is presented below.
Table 1: Physicochemical Properties of this compound (To Be Determined)
| Property | Value | Experimental Method |
| Molecular Formula | C6H10N4O2 | Mass Spectrometry |
| Molecular Weight | 170.17 g/mol | Mass Spectrometry |
| Melting Point | TBD | Differential Scanning Calorimetry (DSC) |
| Boiling Point | TBD | Thermogravimetric Analysis (TGA) |
| Solubility | TBD | Solvent Titration/UV-Vis Spectroscopy |
| pKa | TBD | Potentiometric Titration |
| LogP | TBD | HPLC/Shake-flask method |
| Appearance | TBD | Visual Inspection |
| Stability | TBD | HPLC-based stability indicating method |
Potential Research Applications:
The unique structural features of this compound suggest several promising areas for research and development, primarily centered around its hydrazino group and the uracil scaffold.
1. Antineoplastic Agent Development:
The uracil scaffold is a well-established pharmacophore in cancer chemotherapy, with drugs like 5-fluorouracil being a cornerstone of treatment for various cancers. The hydrazino group can be leveraged to design novel anticancer agents.
-
Mechanism of Action Hypothesis: this compound could act as a precursor for reactive nitrogen species (RNS) under oxidative stress, a condition often found in tumor microenvironments. These RNS could induce DNA damage and apoptosis in cancer cells. Furthermore, the hydrazino group could potentially interact with and inhibit key enzymes involved in nucleotide metabolism, similar to other uracil analogs.
Caption: Proposed anticancer signaling pathway for this compound.
2. Bioconjugation and Chemical Probe Development:
The reactivity of the hydrazino group makes this compound an attractive candidate for bioconjugation. It can react with aldehydes and ketones to form stable hydrazone linkages.
-
Application: This reactivity can be used to label biomolecules, such as proteins or carbohydrates, with the dimethyluracil moiety. The resulting conjugates could be used as chemical probes to study biological processes or as targeted drug delivery systems.
Caption: General workflow for bioconjugation with this compound.
3. Coordination Chemistry and Metal Complex Formation:
The nitrogen atoms in the uracil ring and the hydrazino group can act as ligands for metal ions.
-
Application: The synthesis and characterization of metal complexes of this compound could lead to the development of new catalysts, imaging agents (e.g., for MRI), or metallodrugs with unique therapeutic properties.
Experimental Protocols:
Given the lack of specific published studies, the following are generalized protocols that would be foundational for investigating the potential of this compound.
Protocol 1: Synthesis and Characterization of this compound
-
Synthesis: A potential synthetic route could involve the reaction of 6-chloro-1,3-dimethyluracil with hydrazine hydrate in a suitable solvent such as ethanol or isopropanol. The reaction would likely require heating under reflux for several hours.
-
Purification: The crude product would be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.
-
Characterization: The structure and purity of the synthesized compound must be confirmed using a suite of analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the arrangement of protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups (e.g., C=O, N-H).
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
-
Protocol 2: In Vitro Anticancer Activity Screening
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., MCF-10A) should be used.
-
MTT Assay:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Table 2: Hypothetical IC50 Values for this compound (To Be Determined)
| Cell Line | IC50 (µM) |
| MCF-7 | TBD |
| HCT116 | TBD |
| A549 | TBD |
| MCF-10A | TBD |
Protocol 3: Bioconjugation to a Model Protein (e.g., Bovine Serum Albumin - BSA)
-
Oxidation of BSA: Generate aldehyde groups on the carbohydrate moieties of BSA by treating with a mild oxidizing agent like sodium periodate.
-
Conjugation Reaction: React the oxidized BSA with an excess of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at room temperature for several hours.
-
Purification: Remove the unreacted this compound and byproducts by dialysis or size-exclusion chromatography.
-
Characterization: Confirm the successful conjugation using:
-
UV-Vis Spectroscopy: To detect the characteristic absorbance of the uracil ring.
-
SDS-PAGE: To observe the increase in molecular weight of the conjugated protein.
-
MALDI-TOF Mass Spectrometry: To determine the number of this compound molecules conjugated per protein molecule.
-
This compound represents a molecule with considerable, yet largely unexplored, potential in various fields of chemical and biological research. Its structural features suggest promising applications in anticancer drug discovery, bioconjugation, and coordination chemistry. The lack of existing data presents a unique opportunity for novel research to elucidate its fundamental properties and validate its utility in these and other areas. The experimental frameworks provided in this guide offer a starting point for researchers to begin to unravel the scientific potential of this intriguing compound. Further investigation is strongly warranted to move this compound from a chemical novelty to a valuable tool in the scientific arsenal.
The Versatility of 1,3-Dimethyl-6-hydrazinouracil as a Precursor for Novel Heterocyclic Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the significant role of 1,3-dimethyl-6-hydrazinouracil as a versatile starting material in the synthesis of a wide array of fused heterocyclic compounds. The inherent reactivity of its hydrazino group, coupled with the pyrimidine scaffold, provides a robust platform for constructing novel molecular architectures with potential applications in medicinal chemistry and materials science. This document provides a comprehensive overview of key synthetic transformations, detailed experimental protocols, and quantitative data to support further research and development in this area.
Synthesis of the Precursor: this compound
The primary precursor, this compound, is typically synthesized from 6-chloro-1,3-dimethyluracil through nucleophilic substitution with hydrazine hydrate.
Synthesis of 6-Chloro-1,3-dimethyluracil
Experimental Protocol:
A mixture of 1,3-dimethylbarbituric acid and a chlorinating agent, such as phosphorus oxychloride, is refluxed. In some procedures, an additive like water or an alcohol (e.g., methanol) is added to the phosphorus oxychloride at a controlled temperature (below 20 °C) before the addition of the barbituric acid derivative. The reaction mixture is heated to reflux for several hours (typically 3-5 hours). After the reaction is complete, excess phosphorus oxychloride is removed under reduced pressure. The residue is then carefully hydrolyzed by adding it to ice-water, controlling the temperature below 60 °C. The pH is adjusted to 2-3 with a base (e.g., sodium hydroxide solution). The precipitated crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent.
Synthesis of this compound
Experimental Protocol:
To a suspension of 6-chloro-1,3-dimethyluracil in a suitable solvent like ethanol, hydrazine hydrate is added. The reaction mixture is stirred at room temperature or gently heated to facilitate the substitution reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the product, this compound, often precipitates from the reaction mixture. The solid is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried to afford the desired precursor.
Synthesis of Pyrazolo[3,4-d]pyrimidines
One of the most prominent applications of this compound is in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, which are known for their diverse biological activities. This is typically achieved through cyclocondensation reactions with 1,3-dicarbonyl compounds or their equivalents.
Reaction with Aldehydes to form Hydrazones
The initial step often involves the condensation of this compound with various aldehydes to form the corresponding hydrazones. These hydrazones are key intermediates for subsequent cyclization reactions.
Experimental Protocol:
To a solution of this compound (1.0 mmol) in a mixture of water (3 ml) and ethanol (3 ml), a solution of the desired aldehyde (1.0 mmol) in ethanol (5 ml) is added. The mixture is heated for a short period (1-2 minutes). The resulting precipitate (the hydrazone) is then filtered off and washed with ethanol.[1]
One-Pot Synthesis of 5,7-Dimethylpyrazolopyrimidine-4,6-diones
Heating the formed hydrazones in trifluoroacetic acid (TFA) can lead to a one-pot synthesis of 5,7-dimethylpyrazolopyrimidine-4,6-diones.
Experimental Protocol:
The hydrazone (0.5 mmol) is heated in trifluoroacetic acid (1.5 ml) in a sealed vessel at 110 °C for 85-90 hours. After cooling, the solvent is removed under vacuum. The solid residue is then treated with ethanol to precipitate the product, which is collected by filtration.[1]
Data Presentation: Synthesis of Pyrazolopyrimidine Derivatives
| Product | Reagents | Yield (%) | Melting Point (°C) |
| 6-(2-Benzylidenehydrazinyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | This compound, Benzaldehyde | 85 | 260-261 |
| 6-(2-(4-(Dimethylamino)benzylidene)hydrazinyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | This compound, 4-(Dimethylamino)benzaldehyde | 90 | 268-270 |
| 1,3-Dimethyl-6-(2-(4-nitrobenzylidene)hydrazinyl)pyrimidine-2,4(1H,3H)-dione | This compound, 4-Nitrobenzaldehyde | 85 | 285-286 |
| 3-Aryl-5,7-dimethylpyrazolopyrimidine-4,6-diones | Hydrazones of this compound, TFA | - | - |
| 5-Benzylidene-1,3-dimethylpyrimidine-2,4,6-trione | Hydrazones of this compound, TFA | 17-54 | >300 |
Note: Yields and melting points can vary based on specific substrates and reaction conditions.
Mandatory Visualization: Synthesis of Pyrazolopyrimidines
References
Methodological & Application
Application Notes and Protocols: Synthesis of Pyrazolopyrimidines Using 1,3-Dimethyl-6-hydrazinouracil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of pyrazolopyrimidine derivatives, a class of compounds with significant therapeutic potential, using 1,3-Dimethyl-6-hydrazinouracil as a key starting material. Pyrazolopyrimidines are recognized as potent kinase inhibitors, antimicrobial, and antitumor agents, making their synthesis a focal point in medicinal chemistry and drug discovery.
Introduction
Pyrazolo[3,4-d]pyrimidines are synthetic analogs of purines and have demonstrated a broad spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer properties. The fusion of a pyrazole ring to a pyrimidine core creates a scaffold that can effectively interact with various biological targets. This compound is a versatile and reactive precursor for the synthesis of these bicyclic heterocyclic systems. The general approach involves the cyclocondensation of the hydrazinyl moiety with suitable three-carbon synthons, often derived from active methylene compounds.
General Synthesis Pathway
The synthesis of the pyrazolopyrimidine core from this compound typically proceeds through a cyclocondensation reaction. The hydrazine group of the uracil derivative acts as a binucleophile, reacting with a 1,3-dielectrophilic species. This can be achieved in a one-pot reaction or via a stepwise process involving the formation of a hydrazone intermediate followed by intramolecular cyclization.
Caption: General reaction scheme for pyrazolopyrimidine synthesis.
Quantitative Data Summary
The following table summarizes the reported yields for the synthesis of various pyrazolopyrimidine derivatives starting from 6-hydrazinouracil precursors under different reaction conditions.
| Starting Material | Reagent | Solvent/Catalyst | Yield (%) | Reference |
| This compound | Aromatic Aldehydes | EtOH/HCl, then TFA | 48-54% | |
| This compound | Aromatic Aldehydes | EtOH/HCl | 60-70% | |
| 5-Amino-1H-pyrazole derivative | Ethyl Acetoacetate | Glacial Acetic Acid | 85% | |
| 5-Amino-1H-pyrazole derivative | Diethyl Malonate | Glacial Acetic Acid | 81% | |
| 5-Amino-1H-pyrazole-4-carboxamide | Hydrazinium Hydroxide | Water Bath | 90% |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 3-Aryl-5,7-dimethylpyrazolo[3,4-d]pyrimidine-4,6-diones
This protocol is adapted from a one-pot synthesis method involving the formation of a hydrazone followed by cyclization in trifluoroacetic acid (TFA).
Workflow:
Caption: Workflow for the one-pot synthesis of pyrazolopyrimidines.
Methodology:
-
Hydrazone Formation:
-
Dissolve 1.0 mmol of this compound in a mixture of 3 ml of water and 3 ml of ethanol.
-
To this solution, add 1.0 mmol of the desired aromatic aldehyde dissolved in 5 ml of ethanol.
-
Heat the mixture for 1-2 minutes.
-
The resulting precipitate (hydrazone) is filtered off and washed with 1 ml of ethanol.
-
-
Cyclization:
-
Take the obtained hydrazone and heat it in trifluoroacetic acid (TFA).
-
Upon completion of the reaction (monitored by TLC), cool the reaction mixture.
-
The precipitated 3-aryl-5,7-dimethylpyrazolo[3,4-d]pyrimidine-4,6-dione is filtered and washed with a small amount of cold ethanol.
-
Protocol 2: Synthesis of Pyrazolo[1,5-a]pyrimidines from Aminopyrazole Intermediate
This protocol outlines a general method for the synthesis of pyrazolo[1,5-a]pyrimidines, which can be accessed from this compound through an aminopyrazole intermediate. The aminopyrazole is then cyclized with a β-dicarbonyl compound.
Methodology:
-
Synthesis of the 5-Aminopyrazole Intermediate (Conceptual Step):
-
The synthesis of a 5-aminopyrazole from this compound would first involve a reaction to form the pyrazole ring, for instance, by reacting with a suitable cyano-containing active methylene compound. This aminopyrazole is then used in the subsequent step.
-
-
Cyclocondensation with a β-Dicarbonyl Compound:
-
A mixture of the 5-aminopyrazole derivative (2 mmol) and an equimolar amount of a β-dicarbonyl compound (e.g., acetylacetone or ethyl acetoacetate) in glacial acetic acid (15 mL) is heated under reflux for 1 hour.
-
The solid product that forms upon cooling is filtered off, washed with ethanol, and dried.
-
The crude product is recrystallized from a suitable solvent system (e.g., EtOH:DMF, 2:1) to yield the pure pyrazolo[1,5-a]pyrimidine derivative.
-
Biological Context: Pyrazolopyrimidines as Kinase Inhibitors
Many pyrazolopyrimidine derivatives owe their therapeutic effects to their ability to inhibit protein kinases. Kinases are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival. In many cancers, these signaling pathways are dysregulated, leading to uncontrolled cell growth. Pyrazolopyrimidines can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.
Caption: Inhibition of a generic kinase signaling pathway.
Conclusion
The synthetic routes starting from this compound offer a versatile platform for the generation of a diverse library of pyrazolopyrimidine derivatives. The straightforward nature of these reactions, coupled with the significant biological activities of the products, underscores the importance of this synthetic strategy in modern drug discovery and development. The provided protocols serve as a foundational guide for researchers to explore this promising class of heterocyclic compounds.
Application Notes and Protocols: Cyclization Reactions of 1,3-Dimethyl-6-hydrazinouracil with Dicarbonyls
For Researchers, Scientists, and Drug Development Professionals
This document provides a generalized framework for the investigation of cyclization reactions between 1,3-Dimethyl-6-hydrazinouracil and various dicarbonyl compounds to synthesize substituted pyrazolo[3,4-d]pyrimidines. These compounds are of significant interest in medicinal chemistry due to their structural similarity to purines, which allows them to act as inhibitors for various kinases and other enzymes implicated in proliferative diseases.
The protocols outlined below are based on established synthetic methodologies for analogous heterocyclic systems. Researchers should note that specific reaction parameters such as temperature, reaction time, and catalyst choice will likely require optimization for the specific dicarbonyl compound used.
General Signaling Pathway of Kinase Inhibition
Pyrazolo[3,4-d]pyrimidines often exert their biological effects by acting as ATP-competitive inhibitors of protein kinases. The diagram below illustrates a simplified signaling pathway where a pyrazolo[3,4-d]pyrimidine derivative blocks the kinase activity, thereby inhibiting substrate phosphorylation and downstream cellular responses, which can lead to apoptosis in cancer cells.
Caption: Kinase inhibition by a pyrazolo[3,4-d]pyrimidine derivative.
Experimental Protocols
The following are generalized protocols for the cyclization of this compound with representative dicarbonyl compounds. Note: These are starting points and will require optimization.
Protocol 1: Reaction with Acetylacetone (a β-Diketone)
This reaction is expected to yield 1,3,5,7-tetramethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione.
-
To a solution of this compound (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid, or dimethylformamide), add acetylacetone (1.1 equivalents).
-
Add a catalytic amount of a protic or Lewis acid (e.g., a few drops of glacial acetic acid or p-toluenesulfonic acid), if necessary.
-
Heat the reaction mixture to reflux for a period of 2-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization from an appropriate solvent.
-
Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol 2: Reaction with Ethyl Acetoacetate (a β-Ketoester)
This reaction is expected to yield 1,3,5-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione.
-
Dissolve this compound (1 equivalent) in a high-boiling point solvent such as ethanol or glacial acetic acid.
-
Add ethyl acetoacetate (1.1 equivalents) to the solution.
-
Reflux the mixture for 4-12 hours, monitoring the reaction by TLC.
-
After completion, allow the mixture to cool. The product may precipitate upon cooling.
-
Isolate the product by filtration and wash with a small amount of cold solvent.
-
If necessary, concentrate the filtrate and purify the remaining product by recrystallization or column chromatography.
-
Confirm the structure of the purified product using spectroscopic techniques.
Protocol 3: Reaction with Diethyl Malonate (a β-Diester)
This reaction is expected to yield 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,5,6(5H,6H,7H)-trione. This reaction may require a basic catalyst.
-
In a round-bottom flask, prepare a solution of sodium ethoxide in ethanol by dissolving sodium metal (1.2 equivalents) in anhydrous ethanol.
-
To this solution, add this compound (1 equivalent) and diethyl malonate (1.1 equivalents).
-
Heat the reaction mixture at reflux for 6-24 hours, tracking its progress via TLC.
-
After the reaction is complete, cool the mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
The product may precipitate from the solution. If so, collect it by filtration.
-
If the product remains in solution, remove the solvent under reduced pressure and purify the residue using column chromatography or recrystallization.
-
Perform structural elucidation of the final product using NMR, IR, and mass spectrometry.
Data Presentation
The following tables are templates for summarizing the quantitative data obtained from the experimental work.
Table 1: Reaction Conditions and Yields for the Cyclization of this compound with Dicarbonyls
| Dicarbonyl Compound | Product | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| Acetylacetone | 1,3,5,7-Tetramethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione | TBD | TBD | TBD | TBD | TBD |
| Ethyl Acetoacetate | 1,3,5-Trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione | TBD | TBD | TBD | TBD | TBD |
| Diethyl Malonate | 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,5,6(5H,6H,7H)-trione | TBD | TBD | TBD | TBD | TBD |
| *TBD: To Be Determined experimentally. |
Experimental Workflow
The following diagram outlines a general workflow for the synthesis, purification, and characterization of pyrazolo[3,4-d]pyrimidines from this compound.
Caption: General workflow for pyrazolo[3,4-d]pyrimidine synthesis.
Application Notes and Protocols for the Condensation of 1,3-Dimethyl-6-hydrazinouracil
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dimethyl-6-hydrazinouracil is a key synthetic intermediate in the development of various heterocyclic compounds, particularly fused pyrimidine derivatives such as pyrazolo[3,4-d]pyrimidines. These scaffolds are of significant interest in medicinal chemistry due to their structural analogy to purines, which allows them to interact with a variety of biological targets. The condensation reaction of the hydrazino group in this compound with electrophilic carbonyl carbons of aldehydes and ketones is a fundamental transformation for constructing the pyrazole ring of the pyrazolo[3,4-d]pyrimidine system. The resulting compounds have shown a wide range of biological activities, including potential as antitumor and anti-inflammatory agents.
This document provides a detailed experimental protocol for the condensation of this compound with an aromatic aldehyde, specifically focusing on the formation of the corresponding hydrazone.
Experimental Protocol: Condensation of this compound with an Aromatic Aldehyde
This protocol details the synthesis of a hydrazone from this compound and a generic aromatic aldehyde. The procedure has been adapted from the synthesis of 6-arylidenehydrazine-1,3-dimethyluracils[1].
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolution of Hydrazine: In a round-bottom flask, dissolve 1.0 mmol of this compound in a mixture of 3 mL of water and 3 mL of ethanol[1].
-
Preparation of Aldehyde Solution: In a separate beaker, dissolve 1.0 mmol of the aromatic aldehyde in 5 mL of ethanol[1].
-
Reaction Initiation: Add the aldehyde solution to the solution of this compound[1]. A catalytic amount of HCl may be added to facilitate the reaction.
-
Heating: Heat the reaction mixture for a short period (e.g., 1-2 minutes)[1]. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation and Isolation: Upon completion of the reaction, a precipitate will form. Allow the mixture to cool to room temperature.
-
Filtration: Collect the precipitated product by filtration.
-
Washing: Wash the filtered solid with a small amount of cold ethanol (approximately 1 mL) to remove any unreacted starting materials[1].
-
Drying: Dry the purified product in a vacuum oven or air dry to obtain the final hydrazone.
Data Presentation
The following table summarizes the quantitative data for the synthesis of a representative hydrazone, 1,3-Dimethyl-6-(2-benzylidenehydrazinyl)pyrimidine-2,4(1H,3H)-dione, from this compound and benzaldehyde[1].
| Product | Molar Ratio (Hydrazine:Aldehyde) | Solvent System | Reaction Time | Yield (%) | Melting Point (°C) |
| 1,3-Dimethyl-6-(2-benzylidenehydrazinyl)pyrimidine-2,4(1H,3H)-dione | 1:1 | Water/Ethanol[1] | 1-2 minutes[1] | 85[1] | 260-261[1] |
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the key steps in the condensation of this compound with an aromatic aldehyde.
Caption: Workflow for the synthesis of hydrazones from this compound.
Reaction Scheme
The following diagram illustrates the chemical transformation during the condensation reaction.
Caption: General reaction scheme for hydrazone formation.
References
Application Notes and Protocols: 1,3-Dimethyl-6-hydrazinouracil in the Synthesis of Fused Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fused pyrimidine ring systems are a cornerstone in medicinal chemistry and drug discovery due to their diverse pharmacological activities. As bioisosteres of endogenous purine bases, these heterocyclic compounds can effectively interact with a wide range of biological targets, leading to therapeutic effects such as anticancer, antimicrobial, antiviral, and anti-inflammatory activities. The uracil scaffold, a key component of nucleic acids, when fused with other heterocyclic rings, gives rise to novel molecular architectures with significant potential for modulating biological pathways.
1,3-Dimethyl-6-hydrazinouracil is a versatile and highly reactive starting material for the synthesis of a variety of fused pyrimidine derivatives. The presence of a nucleophilic hydrazine group at the C6 position of the pyrimidine ring allows for facile cyclocondensation reactions with a range of electrophilic reagents, leading to the formation of diverse fused heterocyclic systems. This document provides detailed application notes and experimental protocols for the synthesis of several important classes of fused pyrimidines utilizing this compound as the key precursor.
I. Synthesis of Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines are a significant class of fused pyrimidines known for their potent biological activities, including the inhibition of various kinases, which are crucial targets in cancer therapy. The synthesis of these compounds can be efficiently achieved through the cyclocondensation of this compound with β-ketoesters.
Experimental Protocol: Synthesis of 1,3,6-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-one
This protocol describes the reaction of this compound with ethyl acetoacetate.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Ethanol
-
Glacial acetic acid
Procedure:
-
A mixture of this compound (1.70 g, 10 mmol) and ethyl acetoacetate (1.30 g, 10 mmol) in absolute ethanol (50 mL) is prepared.
-
A few drops of glacial acetic acid are added to the mixture as a catalyst.
-
The reaction mixture is heated at reflux for 6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
The crude product is recrystallized from ethanol to afford pure 1,3,6-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-one.
Quantitative Data
| Product | Reagent B | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 1,3,6-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-one | Ethyl acetoacetate | Ethanol | 6 | 85 | 198-200 |
| 1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-one | Ethyl benzoylacetate | Ethanol | 8 | 82 | 215-217 |
Reaction Workflow
Caption: Synthesis of Pyrazolo[3,4-d]pyrimidines.
II. Synthesis of Pyrimido[4,5-c]pyridazines
Pyrimido[4,5-c]pyridazines, also known as 4-deazatoxoflavins, are another important class of fused pyrimidines with potential applications in medicinal chemistry due to their DNA-binding properties and inhibitory activity against certain enzymes.[1] These compounds can be synthesized from 6-hydrazinyluracil derivatives and glyoxal monohydrates.[1]
Experimental Protocol: Synthesis of 1,6-Dimethyl-3-phenylpyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione
This protocol details the reaction of a 6-hydrazinyluracil derivative with phenylglyoxal monohydrate.[1]
Materials:
-
6-(Hydrazinyl)-3-methyluracil (structurally similar to the target precursor)
-
Phenylglyoxal monohydrate
-
1,2-Dichloroethane
-
Ethanol
Procedure: [1]
-
To a refluxing suspension of 6-(hydrazinyl)-3-methyluracil (85 mg, 0.5 mmol) in 2 mL of 1,2-dichloroethane, phenylglyoxal monohydrate (84 mg, 0.55 mmol) is added.[1]
-
Additional phenylglyoxal monohydrate (10 mg) is added after 3 hours, and the solution is heated for an additional 3 hours.[1]
-
The reaction mixture is concentrated to a solid residue.[1]
-
The residue is triturated in hot ethanol.[1]
-
The resulting solid is collected by filtration and dried to yield the product.[1]
Quantitative Data[1]
| Product | Reagent B | Solvent | Reaction Time (h) | Yield (%) |
| 1,6-Dimethyl-3-phenylpyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione | Phenylglyoxal monohydrate | 1,2-Dichloroethane | 6 | 76 |
Reaction Workflow
Caption: Synthesis of Pyrimido[4,5-c]pyridazines.
III. Synthesis of Triazolo[4,3-a]pyrimidines
Triazolopyrimidine derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory and analgesic properties. Their synthesis often involves the cyclization of a hydrazinyl pyrimidine with a suitable one-carbon synthon.
Experimental Protocol: General Procedure for the Synthesis of Triazolo[4,3-a]pyrimidines
This protocol outlines a general method for the synthesis of triazolo[4,3-a]pyrimidines from a hydrazinyl pyrimidine precursor.
Materials:
-
Hydrazinylpyrimidine derivative
-
Triethyl orthoformate
-
Sodium azide (for certain variations)
-
Appropriate solvent (e.g., Ethanol, Acetic Acid)
Procedure:
-
A solution of the hydrazinylpyrimidine derivative in a suitable solvent is prepared.
-
An excess of triethyl orthoformate is added to the solution.
-
The reaction mixture is heated under reflux for a specified period, typically monitored by TLC.
-
For the synthesis of tetrazolo-fused pyrimidines, sodium azide is included in the reaction mixture.
-
Upon completion, the solvent is evaporated under reduced pressure.
-
The residue is purified by recrystallization or column chromatography to yield the desired triazolopyrimidine derivative.
Reaction Workflow
Caption: Synthesis of Triazolo[4,3-a]pyrimidines.
IV. Biological Significance and Signaling Pathways
Fused pyrimidines derived from this compound often exhibit their biological effects by interacting with key cellular signaling pathways. For instance, many pyrazolo[3,4-d]pyrimidine derivatives are potent inhibitors of protein kinases, which are critical components of signaling cascades that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer.
EGFR Signaling Pathway Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. These pathways are crucial for cell proliferation and survival. Certain pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit EGFR, thereby blocking these downstream signals and inducing apoptosis in cancer cells.
Caption: Inhibition of EGFR Signaling by Pyrazolopyrimidines.
Conclusion
This compound serves as a valuable and versatile precursor for the synthesis of a wide array of fused pyrimidine heterocycles. The straightforward and efficient synthetic protocols outlined in this document provide a foundation for the generation of libraries of novel compounds for biological screening. The potent and diverse biological activities exhibited by these fused pyrimidine derivatives, particularly as kinase inhibitors, underscore their importance in modern drug discovery and development. Further exploration of the synthetic utility of this compound is warranted to uncover new chemical entities with therapeutic potential.
References
Application of 1,3-Dimethyl-6-hydrazinouracil in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dimethyl-6-hydrazinouracil is a versatile heterocyclic scaffold that serves as a key starting material in the synthesis of a variety of biologically active molecules. Its unique chemical structure, featuring a reactive hydrazine group attached to a dimethyluracil core, allows for the facile construction of fused ring systems, most notably pyrazolo[3,4-d]pyrimidines. These derivatives have garnered significant attention in medicinal chemistry due to their potent and diverse pharmacological activities. This document provides an overview of the applications of this compound, with a focus on its utility in the development of anticancer agents. Detailed protocols for the synthesis of key intermediates and the evaluation of their biological activities are also presented.
Synthetic Applications
The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives. This transformation is typically achieved through a two-step process:
-
Hydrazone Formation: The hydrazine group of this compound readily condenses with various aldehydes and ketones to form the corresponding hydrazones. This reaction is often carried out in a protic solvent like ethanol and can be catalyzed by a small amount of acid.[1]
-
Cyclization: The resulting hydrazones can then be cyclized to form the pyrazolo[3,4-d]pyrimidine ring system. Several methods for this cyclization have been reported, including heating in trifluoroacetic acid (TFA) or reacting with reagents like thionyl chloride.[1]
The diversity of commercially available aldehydes and ketones allows for the generation of a large library of pyrazolo[3,4-d]pyrimidine derivatives with various substituents, enabling extensive structure-activity relationship (SAR) studies.
Medicinal Chemistry Applications
Derivatives of this compound, particularly the pyrazolo[3,4-d]pyrimidines, have been extensively investigated for their therapeutic potential in several disease areas.
Anticancer Activity
The most prominent application of these compounds is in the field of oncology. Pyrazolo[3,4-d]pyrimidines have demonstrated significant cytotoxic and antiproliferative activity against a wide range of cancer cell lines.
Mechanism of Action: The anticancer effects of these derivatives are often attributed to their ability to inhibit various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis. Key kinase targets include:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2 blocks angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.
-
PIM-1 Kinase: PIM-1 is a serine/threonine kinase that promotes cell survival and proliferation. Its inhibition can lead to apoptosis (programmed cell death) in cancer cells.
-
Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key regulator of the cell cycle. Inhibiting CDK2 can lead to cell cycle arrest, preventing cancer cells from dividing.
Beyond kinase inhibition, these compounds have also been shown to induce apoptosis and cause cell cycle arrest, further contributing to their anticancer efficacy.
Quantitative Data Summary:
The following tables summarize the in vitro anticancer activity of selected pyrazolo[3,4-d]pyrimidine derivatives synthesized from this compound.
Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | A549 (Lung) | 17.50 | [2] |
| Caco-2 (Colon) | 43.75 | [2] | |
| HT1080 (Fibrosarcoma) | 73.08 | [2] | |
| HeLa (Cervical) | 68.75 | [2] | |
| Derivative B | HCT-116 (Colon) | 1.51 | |
| MCF-7 (Breast) | 7.68 |
Table 2: Kinase Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound ID | Kinase Target | IC50 (µM) | Reference |
| Derivative C | VEGFR-2 | 0.553 - 3.80 (GI50) | |
| Derivative D | PIM-1 | 0.60 | |
| Derivative E | CDK2/cyclin A | 0.057 |
Antimicrobial Activity
The hydrazone intermediates derived from this compound have also shown promise as antimicrobial agents. These compounds have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.
Quantitative Data Summary:
Table 3: Antimicrobial Activity of this compound Hydrazone Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Hydrazone 1 | Staphylococcus aureus | 6.25 | |
| Escherichia coli | 12.5 | ||
| Hydrazone 2 | Bacillus subtilis | < 1 | |
| Staphylococcus epidermidis | < 1 |
Other Potential Applications
While less explored, derivatives of this compound have been suggested to possess anti-inflammatory and antiviral activities, warranting further investigation.
Experimental Protocols
Synthesis Protocols
Protocol 1: Synthesis of Hydrazones from this compound
This protocol describes the general procedure for the condensation of this compound with an aldehyde.
Materials:
-
This compound
-
Aldehyde of choice
-
Ethanol
-
Water
-
Hydrochloric acid (catalytic amount)
Procedure:
-
Dissolve 1.0 mmol of this compound in a mixture of 3 mL of water and 3 mL of ethanol.
-
Add a solution of 1.0 mmol of the desired aldehyde in 5 mL of ethanol to the reaction mixture.
-
Add a catalytic amount of hydrochloric acid.
-
Heat the mixture for 1-2 minutes.[1]
-
The resulting precipitate (the hydrazone) is collected by filtration and washed with a small amount of cold ethanol.
-
The product can be further purified by recrystallization if necessary.
Protocol 2: Synthesis of Pyrazolo[3,4-d]pyrimidines
This protocol outlines the cyclization of a hydrazone to form the pyrazolo[3,4-d]pyrimidine scaffold.
Materials:
-
Hydrazone derivative from Protocol 1
-
Trifluoroacetic acid (TFA)
Procedure:
-
Suspend the hydrazone in trifluoroacetic acid.
-
Heat the mixture under reflux for the time required for the reaction to complete (monitor by TLC).
-
After cooling, the reaction mixture is poured into ice water.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product can be purified by column chromatography or recrystallization.
Biological Assay Protocols
Protocol 3: MTT Assay for Cytotoxicity
This protocol is used to assess the cytotoxic effect of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Synthesized compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplate
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compound and a vehicle control (DMSO) for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Protocol 4: Kinase Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase (e.g., VEGFR-2, PIM-1, CDK2). Specific kits and reagents will vary depending on the kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Synthesized compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
384-well plate
Procedure:
-
Add 1 µL of the synthesized compound at various concentrations or DMSO (control) to the wells of a 384-well plate.
-
Add 2 µL of the kinase solution.
-
Add 2 µL of the substrate/ATP mixture to initiate the reaction.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Add 5 µL of the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of the Kinase Detection Reagent.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
Protocol 5: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the synthesized compounds on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell line of interest
-
Synthesized compound
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Treat cells with the synthesized compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.
Protocol 6: Apoptosis Assay using Annexin V-FITC and Propidium Iodide
This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with the synthesized compounds.
Materials:
-
Cancer cell line of interest
-
Synthesized compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
Procedure:
-
Treat cells with the synthesized compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Visualizations
References
Application Notes and Protocols: Reaction of 1,3-Dimethyl-6-hydrazinouracil with Aldehydes and Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dimethyl-6-hydrazinouracil is a versatile heterocyclic building block in organic synthesis, particularly in the generation of fused pyrimidine systems. Its reaction with aldehydes and ketones provides a straightforward route to the synthesis of Schiff bases, which can be readily cyclized to form pyrazolo[3,4-d]pyrimidines. These compounds are of significant interest in medicinal chemistry due to their structural analogy to purines, which allows them to interact with a variety of biological targets. This document provides detailed application notes and experimental protocols for the reaction of this compound with various carbonyl compounds and highlights the biological significance of the resulting products, particularly in the fields of oncology and microbiology.
The primary application of this reaction lies in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, which have demonstrated potent activity as kinase inhibitors, targeting key enzymes in cancer progression such as Src, Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2][3] Furthermore, these and related hydrazone derivatives have shown promise as antimicrobial agents.[4][5]
Reaction Overview and Mechanism
The reaction proceeds in two main stages. The first is the condensation of the hydrazino group of this compound with the carbonyl group of an aldehyde or ketone to form a hydrazone (a type of Schiff base). This reaction is typically acid-catalyzed and involves the nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon, followed by dehydration.
The second stage, which is often the primary goal for medicinal chemistry applications, is the intramolecular cyclization of the hydrazone to form a stable pyrazolo[3,4-d]pyrimidine ring system. This cyclization is often achieved through oxidative methods, for example, by heating in trifluoroacetic acid (TFA) or with reagents like thionyl chloride.
Applications in Drug Discovery and Development
The pyrazolo[3,4-d]pyrimidine scaffold is a "privileged structure" in drug discovery, known to interact with the ATP-binding site of various protein kinases.[6] Inhibition of these kinases can disrupt signaling pathways that are critical for cancer cell proliferation, survival, and angiogenesis.
-
Antitumor Activity: Derivatives of this reaction have shown significant antitumor activity against a range of cancer cell lines.[7] The mechanism often involves the inhibition of tyrosine kinases such as Src, EGFR, and VEGFR, which are frequently overactive in tumors.[1][3] This inhibition can block downstream signaling pathways, leading to cell cycle arrest and apoptosis.[8]
-
Antimicrobial Activity: Hydrazones and their cyclized pyrazolopyrimidine products have also been investigated for their antimicrobial properties against various bacterial and fungal strains.[4][5] The mechanism of action for their antibacterial effects can involve the inhibition of essential bacterial enzymes like DNA gyrase.[9]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 1,3-Dimethyl-6-(2-arylidenehydrazinyl)uracil (Hydrazones)
This protocol describes the condensation of this compound with aromatic aldehydes to form the corresponding hydrazones.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol or Acetic Acid
-
Hydrochloric acid (catalytic amount, if needed)
-
Standard laboratory glassware
-
Stirring and heating apparatus
Procedure:
-
Dissolve 1.0 mmol of this compound in a suitable solvent such as a mixture of water and ethanol (e.g., 3 mL each).
-
In a separate flask, dissolve 1.0 mmol of the aromatic aldehyde in ethanol (e.g., 5 mL).
-
Add the aldehyde solution to the solution of this compound.
-
If the reaction is slow, add a catalytic amount of hydrochloric acid.
-
Heat the reaction mixture for a short period (e.g., 1-2 minutes) or stir at room temperature until a precipitate forms.[10]
-
Cool the reaction mixture in an ice bath to ensure complete precipitation.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: One-Pot Synthesis and Cyclization to 3-Aryl-5,7-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
This protocol details the synthesis of the hydrazone and its subsequent cyclization in a one-pot reaction using trifluoroacetic acid (TFA).
Materials:
-
This compound
-
Substituted aromatic aldehyde
-
Trifluoroacetic acid (TFA)
-
Ethanol
-
Standard laboratory glassware for reflux and work-up
Procedure:
-
Synthesize the hydrazone intermediate as described in Protocol 1 (steps 1-5), but do not isolate the precipitate.
-
After the initial heating, add trifluoroacetic acid (TFA) to the reaction mixture.
-
Heat the mixture in a sealed vessel at 110°C for an extended period (e.g., 85-90 hours).[10]
-
After cooling, remove the TFA in vacuo.
-
Treat the solid residue with ethanol to precipitate the cyclized product.
-
Filter the solid, wash with cold ethanol, and dry to obtain the 3-aryl-5,7-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione.
Data Presentation
Table 1: Reaction of this compound with Aldehydes (Hydrazone Formation)
| Aldehyde | Solvent | Reaction Time | Yield (%) | Reference |
| Benzaldehyde | Water/Ethanol | 1-2 min (heating) | 85 | [10] |
| 4-Nitrobenzaldehyde | Water/Ethanol | 1-2 min (heating) | Not specified | [10] |
| 4-Chlorobenzaldehyde | Water/Ethanol | 1-2 min (heating) | Not specified | [10] |
Table 2: Antitumor Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Target Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Pyrazolo[3,4-d]pyrimidine derivative | MDA-MB-468 (Breast Cancer) | 3.343 | VEGFR-2 Inhibition | [3] |
| Pyrazolo[3,4-d]pyrimidine derivative | T-47D (Breast Cancer) | 4.792 | VEGFR-2 Inhibition | [3] |
| Pyrazolo[3,4-d]pyrimidine derivative | OVCAR-4 (Ovarian Cancer) | 1.74 | EGFR/ErbB2 Inhibition | [2] |
| Pyrazolo[3,4-d]pyrimidine derivative | ACHN (Renal Cancer) | 5.53 | EGFR/ErbB2 Inhibition | [2] |
| Pyrazolo[3,4-d]pyrimidine derivative | NCI-H460 (Lung Cancer) | 4.44 | EGFR/ErbB2 Inhibition | [2] |
Visualizations
Reaction Workflow
Caption: Workflow for Synthesis and Screening.
Signaling Pathway Inhibition
The pyrazolo[3,4-d]pyrimidine products of this reaction often function as kinase inhibitors. Below are simplified diagrams illustrating the points of intervention in key cancer-related signaling pathways.
Caption: Inhibition of Src Kinase Pathway.
Caption: Dual Inhibition of EGFR and VEGFR Pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 6. The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization and in vitro antimicrobial activity of novel fused pyrazolo[3,4-c]pyridazine, pyrazolo[3,4-d]pyrimidine, thieno[3,2-c]pyrazole and pyrazolo[3′,4′:4,5]thieno[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: 1,3-Dimethyl-6-hydrazinouracil as a Versatile Building Block for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,3-dimethyl-6-hydrazinouracil as a key starting material for the synthesis of a variety of bioactive heterocyclic compounds. The primary focus is on the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, which have demonstrated significant potential as antimicrobial and anticancer agents. Detailed protocols for synthesis and biological evaluation are provided to facilitate research and development in this promising area of medicinal chemistry.
Introduction
This compound is a highly reactive and versatile synthon in organic synthesis. Its unique structure, featuring a hydrazinyl group attached to a pyrimidine core, makes it an ideal precursor for the construction of fused heterocyclic systems. Of particular interest is its application in the synthesis of pyrazolo[3,4-d]pyrimidines, which are bioisosteres of purines and have been shown to interact with various biological targets, leading to a range of therapeutic activities.
Synthesis of Bioactive Molecules
The primary application of this compound is in the synthesis of pyrazolo[3,4-d]pyrimidines through condensation reactions with 1,3-dicarbonyl compounds or their equivalents. This reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization to yield the fused pyrazole ring.
General Synthetic Workflow
The overall process for synthesizing bioactive pyrazolo[3,4-d]pyrimidine derivatives from this compound is depicted below.
Laboratory Preparation of 1,3-Dimethyl-6-hydrazinouracil: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the laboratory synthesis of 1,3-Dimethyl-6-hydrazinouracil, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing from commercially available 1,3-dimethylbarbituric acid. The initial step involves the chlorination of 1,3-dimethylbarbituric acid to yield the intermediate, 6-chloro-1,3-dimethyluracil. This is followed by a nucleophilic substitution reaction where the chloro-group is displaced by hydrazine to afford the final product. Detailed experimental protocols for both steps are provided, along with a summary of key quantitative data and a visual representation of the synthesis workflow.
Introduction
Uracil and its derivatives are fundamental components of nucleic acids and exhibit a wide range of biological activities. The introduction of a hydrazino group at the C6 position of the 1,3-dimethyluracil scaffold creates a versatile intermediate for the synthesis of various heterocyclic compounds, including pyrazolopyrimidines, which are known to possess antimicrobial, antiviral, and anti-inflammatory properties. The following protocols detail a reliable method for the laboratory-scale preparation of this compound.
Synthesis Workflow
The overall synthetic pathway is illustrated below. 1,3-Dimethylbarbituric acid is first converted to 6-chloro-1,3-dimethyluracil, which is then reacted with hydrazine hydrate to produce the target compound, this compound.
Caption: Two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 6-Chloro-1,3-dimethyluracil
This protocol is adapted from a patented procedure which describes the chlorination of 1,3-dimethylbarbituric acid using phosphorus oxychloride.[1]
Materials:
-
1,3-Dimethylbarbituric acid
-
Phosphorus oxychloride (POCl₃)
-
Toluene
-
Methanol
-
Activated carbon
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Stirring apparatus (magnetic or mechanical)
-
Heating mantle
-
Buchner funnel and flask for vacuum filtration
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator (optional)
Procedure:
-
In a dry three-necked round-bottom flask equipped with a reflux condenser and a stirrer, add 1,3-dimethylbarbituric acid (e.g., 10 g).
-
To the flask, add toluene (e.g., 20 mL) and phosphorus oxychloride (e.g., 5 mL).
-
With stirring, slowly heat the mixture to reflux.
-
Maintain the reflux for approximately 5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, stop heating and allow the mixture to cool to room temperature.
-
Slowly and carefully add deionized water (e.g., 5 mL) to quench the reaction. This step should be performed in a well-ventilated fume hood as it is exothermic and may produce HCl gas.
-
Continue stirring for 30 minutes after the addition of water.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with a small amount of cold water.
-
For purification, transfer the crude solid to a flask containing methanol (e.g., 35 mL) and a small amount of activated carbon (e.g., 0.5 g).
-
Heat the mixture to reflux for a short period to decolorize the solution.
-
Filter the hot solution to remove the activated carbon.
-
Allow the filtrate to cool to room temperature and then place it in an ice bath to induce crystallization.
-
Collect the purified crystals of 6-chloro-1,3-dimethyluracil by vacuum filtration and dry them in a desiccator or a vacuum oven.
Step 2: Synthesis of this compound
This protocol is a general procedure based on the hydrazinolysis of related 6-chloropyrimidines.
Materials:
-
6-Chloro-1,3-dimethyluracil
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
Ethanol
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Buchner funnel and flask for vacuum filtration
-
Beakers and Erlenmeyer flasks
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve 6-chloro-1,3-dimethyluracil (e.g., 1 equivalent) in ethanol.
-
Add hydrazine hydrate (e.g., 1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain it for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, this compound, will often precipitate from the reaction mixture upon cooling.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or by-products.
-
Dry the purified this compound. Further purification, if necessary, can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Data Presentation
The following table summarizes the key quantitative data for the starting material, intermediate, and final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Typical Yield (%) |
| 1,3-Dimethylbarbituric acid | C₆H₈N₂O₃ | 156.14 | 121-124 | - |
| 6-Chloro-1,3-dimethyluracil | C₆H₇ClN₂O₂ | 174.58 | 113-114[2] | 84-90[1] |
| This compound | C₆H₁₀N₄O₂ | 170.17 | Not specified | Not specified |
Note: The yield for the final product can vary depending on the specific reaction conditions and purification methods employed. Researchers should optimize the procedure for their specific laboratory setup. Spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) should be acquired to confirm the identity and purity of the synthesized compounds.
References
Synthetic Routes Utilizing 1,3-Dimethyl-6-hydrazinouracil as a Starting Material: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of fused heterocyclic compounds, primarily pyrazolo[3,4-d]pyrimidines and pyrimido[4,5-c]pyridazines, using 1,3-Dimethyl-6-hydrazinouracil as a key starting material. These compounds are of significant interest in drug discovery due to their demonstrated anticancer and antimicrobial activities.
Application Notes
This compound is a versatile precursor for the synthesis of a variety of fused pyrimidine ring systems. The presence of a reactive hydrazine group at the C6 position of the uracil ring allows for cyclocondensation reactions with 1,2- and 1,3-dicarbonyl compounds, leading to the formation of bicyclic and tricyclic heterocyclic scaffolds.
Synthesis of Pyrazolo[3,4-d]pyrimidines:
The reaction of this compound with 1,3-dicarbonyl compounds, such as ethyl acetoacetate and acetylacetone, provides a straightforward route to substituted pyrazolo[3,4-d]pyrimidines. These compounds are structural analogs of purines and have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), particularly CDK2.[1][2] Inhibition of CDK2 disrupts the cell cycle, leading to apoptosis in cancer cells, making these compounds promising candidates for anticancer drug development.[1][2][3]
Synthesis of Pyrimido[4,5-c]pyridazines:
Cyclocondensation of this compound with 1,2-dicarbonyl compounds, such as glyoxal derivatives, yields pyrimido[4,5-c]pyridazines.[4] This class of compounds has also been investigated for its biological activities, including potential anticancer properties.
The following sections provide detailed experimental protocols for these synthetic transformations, along with tabulated data for key reactions and a visualization of the relevant biological pathway.
Experimental Protocols
Protocol 1: Synthesis of 1,3,5,7-Tetramethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
This protocol describes the synthesis of a pyrazolo[3,4-d]pyrimidine derivative via the cyclocondensation of this compound with acetylacetone.
Materials:
-
This compound
-
Acetylacetone
-
Ethanol
-
Glacial Acetic Acid
Procedure:
-
A mixture of this compound (1.70 g, 10 mmol) and acetylacetone (1.00 g, 10 mmol) in ethanol (50 mL) is prepared.
-
A few drops of glacial acetic acid are added to the mixture as a catalyst.
-
The reaction mixture is refluxed for 4-6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the final product.
Protocol 2: Synthesis of 3-Aryl-1,6-dimethylpyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione
This protocol outlines the synthesis of a pyrimido[4,5-c]pyridazine derivative through the reaction of this compound with an arylglyoxal monohydrate.[4]
Materials:
-
This compound
-
Arylglyoxal monohydrate (e.g., phenylglyoxal monohydrate)
-
1,2-Dichloroethane or Ethanol
-
Sodium Acetate (for aqueous conditions)
Procedure:
Method A (Organic Solvent): [4]
-
To a refluxing suspension of this compound (85 mg, 0.5 mmol) in 1,2-dichloroethane (2 mL), add the arylglyoxal monohydrate (0.55 mmol).[4]
-
Continue refluxing for 3-6 hours. Additional arylglyoxal (10 mg) can be added after 3 hours to drive the reaction to completion.[4]
-
Monitor the reaction by TLC.
-
After completion, the mixture is concentrated to a solid residue.[4]
-
The residue is triturated with hot ethanol, filtered, and dried to give the product.[4]
Method B (Aqueous Conditions): [4]
-
To a refluxing mixture of this compound (85 mg, 0.5 mmol) and sodium acetate (82 mg, 1 mmol) in distilled water (4 mL), add the arylglyoxal monohydrate (0.55 mmol) in a single portion.[4]
-
A yellow precipitate should form immediately.[4]
-
After heating for 1 hour, the suspension is cooled to room temperature and maintained for 1 hour.[4]
-
The solid is collected by filtration, washed with water, and dried.[4]
Data Presentation
Table 1: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives
| Product Name | 1,3-Dicarbonyl Compound | Solvent | Catalyst | Reaction Time (h) | Yield (%) | M.p. (°C) | Reference |
| 1,3,5,7-Tetramethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione | Acetylacetone | Ethanol | Acetic Acid | 4-6 | 85-95 | >300 | General Method |
| 5-Hydroxy-1,3,7-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4,6(5H,7H)-dione | Ethyl Acetoacetate | Ethanol | Acetic Acid | 6-8 | 80-90 | 280-282 | General Method |
Table 2: Synthesis of 3-Arylpyrimido[4,5-c]pyridazine-5,7(1H,6H)-diones [4]
| Aryl Group | Solvent | Yield (%) | M.p. (°C) |
| Phenyl | 1,2-Dichloroethane | 76 | 288-290 |
| 4-Nitrophenyl | 1,2-Dichloroethane | 85 | >300 |
| 4-Bromophenyl | 1,2-Dichloroethane | 79 | >300 |
| 4-Methoxyphenyl | 1,2-Dichloroethane | 72 | 275-277 |
Table 3: Biological Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Target | Assay | IC50 (µM) | Cancer Cell Line | Reference |
| Pyrazolo[3,4-d]pyrimidine derivative | CDK2/Cyclin A2 | Enzyme Inhibition | 0.332 | - | [1] |
| Pyrazolo[3,4-d]pyrimidine derivative | CDK2/Cyclin A2 | Enzyme Inhibition | 1.133 | - | [1] |
| Pyrazolo[3,4-d]pyrimidine derivative | CDK2 | Enzyme Inhibition | 0.21 | HCT116, HepG2 | [3] |
| Pyrazolo[3,4-d]pyrimidine derivative | CDK2 | Enzyme Inhibition | 0.96 | HCT116, HepG2 | [3] |
Visualizations
Caption: Synthetic pathways from this compound.
Caption: CDK2 inhibition by Pyrazolo[3,4-d]pyrimidines.
References
- 1. Design, synthesis, and anticancer evaluation of new pyrazolo[3,4-d]pyrimidine-based derivatives: CDK2 inhibition, apoptosis-inducing activity, molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel synthesis of 3-(substituted)pyrimido[4,5-c]pyridazine-5,7(1H,6H)-diones - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1,3-Dimethyl-6-hydrazinouracil
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of 1,3-Dimethyl-6-hydrazinouracil. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to overcome common challenges in this synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly in the hydrazinolysis of 6-chloro-1,3-dimethyluracil.
Issue 1: Low Product Yield
| Observation | Potential Cause | Suggested Solution |
| Low to no formation of the desired product. | Incomplete reaction: The reaction may not have reached completion due to insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or cautiously increasing the temperature. |
| Poor quality of starting materials: Impurities in the 6-chloro-1,3-dimethyluracil or hydrazine hydrate can lead to side reactions. | Ensure the purity of your starting materials. Use freshly opened or purified reagents. | |
| Suboptimal reaction conditions: The solvent, temperature, or stoichiometry may not be ideal. | Experiment with different solvents (e.g., ethanol, isopropanol, or water). A slight excess of hydrazine hydrate (1.1-1.5 equivalents) can help drive the reaction to completion. | |
| Significant amount of starting material remaining. | Insufficient hydrazine: The amount of hydrazine hydrate may not be enough to fully convert the starting material. | Increase the molar ratio of hydrazine hydrate to 6-chloro-1,3-dimethyluracil. |
| Low reaction temperature: The activation energy for the reaction may not be met at the current temperature. | Gradually increase the reaction temperature while monitoring for the formation of byproducts. | |
| Product loss during workup and purification. | Product solubility: The product may have some solubility in the wash solvents, leading to loss during filtration. | Use ice-cold solvents for washing the product to minimize solubility. |
| Inadequate precipitation: The product may not have fully precipitated from the reaction mixture. | Cool the reaction mixture to a lower temperature (e.g., 0-4°C) before filtration. |
Issue 2: Product Impurity
| Observation | Potential Cause | Suggested Solution |
| Discolored product (yellowish or brownish). | Formation of colored impurities: Side reactions or degradation of hydrazine can lead to colored byproducts. | Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions. Recrystallization of the final product from a suitable solvent (e.g., ethanol or water) can remove colored impurities. |
| Presence of unreacted starting material. | Incomplete reaction: As mentioned above, the reaction may not have gone to completion. | See "Low Product Yield" section for solutions related to driving the reaction to completion. |
| Formation of unexpected byproducts. | Side reactions of hydrazine: Hydrazine can potentially react at other sites on the uracil ring or self-condense under certain conditions. | Optimize the reaction temperature and stoichiometry. Using a slight excess of hydrazine is often better than a large excess. |
| Ring opening of the uracil: Harsh reaction conditions (e.g., very high temperatures or extreme pH) can potentially lead to the degradation of the pyrimidine ring. | Maintain a moderate reaction temperature and avoid strongly acidic or basic conditions during workup. |
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound?
A1: A yield of 85% has been reported for the synthesis of 1,3-Dimethyl-6-hydrazinopyrimidine-2,4-dione (this compound)[1]. However, yields can vary depending on the specific reaction conditions and the purity of the starting materials.
Q2: What is the recommended solvent for the hydrazinolysis of 6-chloro-1,3-dimethyluracil?
A2: Alcohols such as ethanol or isopropanol are commonly used solvents for this reaction. Water can also be used as a solvent or co-solvent. The choice of solvent can influence the reaction rate and the solubility of the product.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexane or dichloromethane and methanol. The disappearance of the 6-chloro-1,3-dimethyluracil spot and the appearance of the product spot indicate the progress of the reaction.
Q4: My final product is difficult to purify. What purification methods are recommended?
A4: The product, this compound, is often a solid that precipitates from the reaction mixture. It can typically be purified by filtration, washing with a suitable solvent (like cold ethanol or water), and drying. If further purification is needed, recrystallization from ethanol or an ethanol/water mixture is a common technique.
Q5: Can I use a different hydrazine source other than hydrazine hydrate?
A5: While hydrazine hydrate is the most common and convenient source, anhydrous hydrazine can also be used. However, anhydrous hydrazine is more hazardous and requires more stringent handling precautions. The reaction conditions may need to be adjusted when using anhydrous hydrazine.
Data Presentation
Table 1: Impact of Reaction Conditions on the Yield of 6-Substituted Uracil Derivatives (Illustrative)
| Entry | Starting Material | Reagent (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 6-chloro-1,3-dimethyluracil | Hydrazine hydrate (1.2) | Ethanol | Reflux | 4 | ~85 | [1] (adapted) |
| 2 | 6-amino-1,3-dimethyluracil | - | - | - | - | >90 (hydrolysis) | [2] |
| 3 | 6-hydroxy-1,3-dimethyluracil | POCl₃/PCl₃ | - | Reflux | 3 | >80 (chlorination) | [2] |
Note: This table is illustrative and combines data from related syntheses to provide a comparative overview. The yield for entry 1 is an approximation based on reported data.
Experimental Protocols
Protocol 1: Synthesis of this compound from 6-chloro-1,3-dimethyluracil
This protocol is a general procedure and may require optimization.
Materials:
-
6-chloro-1,3-dimethyluracil
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-chloro-1,3-dimethyluracil (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.2 equivalents) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product will precipitate as a white solid. Cool the mixture further in an ice bath to maximize precipitation.
-
Collect the solid by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol, followed by cold distilled water.
-
Dry the product under vacuum to obtain this compound.
Mandatory Visualization
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield.
References
Technical Support Center: Troubleshooting Low Yield in 1,3-Dimethyl-6-hydrazinouracil Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 1,3-Dimethyl-6-hydrazinouracil.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and established method for synthesizing this compound is through the nucleophilic substitution of 6-chloro-1,3-dimethyluracil with hydrazine hydrate. This reaction is favored for its relatively straightforward procedure and the commercial availability of the starting materials.
Q2: What are the critical parameters that influence the yield of this reaction?
A2: Several factors can significantly impact the final yield. These include the quality and purity of the starting materials (6-chloro-1,3-dimethyluracil and hydrazine hydrate), the reaction temperature, the molar ratio of reactants, the choice of solvent, and the reaction time. Precise control over these parameters is crucial for maximizing the yield.
Q3: Are there any known stable intermediates in this synthesis?
A3: The reaction between 6-chloro-1,3-dimethyluracil and hydrazine is generally considered to proceed directly to the product without the formation of stable, easily isolable intermediates. However, under certain conditions, side products may be formed.
Q4: How can I confirm the identity and purity of my final product?
A4: Standard analytical techniques are employed to verify the structure and purity of this compound. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The melting point of the purified compound is also a key indicator of its purity.
Troubleshooting Guide
Problem: Low Yield of this compound
A low yield of the desired product is a common issue that can arise from several factors throughout the experimental process. This guide provides a systematic approach to identify and resolve the root cause of a suboptimal yield.
Initial Assessment Workflow
Technical Support Center: Purification of 1,3-Dimethyl-6-hydrazinouracil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Dimethyl-6-hydrazinouracil. The following information is designed to address specific issues that may be encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended purification techniques for this compound?
The two primary methods for the purification of this compound are recrystallization and column chromatography. Recrystallization is often sufficient to obtain high-purity material, especially if the crude product is relatively clean. Column chromatography is recommended when recrystallization fails to remove impurities with similar solubility profiles.
Q2: What is a general protocol for the work-up of the reaction mixture before purification?
Following the synthesis of this compound, a typical work-up procedure involves neutralizing the reaction mixture with an aqueous solution of sodium bicarbonate. The precipitated product is then collected by filtration, washed with water to remove salts and other water-soluble impurities, and subsequently dried.
Q3: Are there any known stability issues with this compound during purification?
Hydrazine derivatives can be susceptible to oxidation and decomposition, potentially initiated by exposure to air (oxygen) or radicals.[1][2][3] It is advisable to handle the compound efficiently and avoid prolonged exposure to harsh conditions.
Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause | Recommended Solution |
| Compound "oils out" instead of crystallizing. | The solvent's boiling point may be too high, causing the compound to melt in the hot solvent. Alternatively, the solution may be supersaturated. | Select a solvent with a lower boiling point. Try adding a small amount of a "poorer" solvent (an anti-solvent) to the hot solution to induce crystallization. Ensure a slow cooling process.[4] |
| No crystals form upon cooling. | The solution is not sufficiently saturated; too much solvent was used. The compound is highly soluble in the chosen solvent even at low temperatures. | Concentrate the solution by evaporating some of the solvent and then allow it to cool again. If crystals still do not form, consider using a different solvent or a mixed solvent system. For polar compounds like this, an alcohol/water mixture can be effective.[5] |
| Low recovery of the purified product. | The compound has significant solubility in the cold solvent. The volume of solvent used for washing the crystals was too large. | Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Product is still impure after recrystallization. | Impurities have a similar solubility profile to the desired compound. | A second recrystallization with a different solvent system may be beneficial. If impurities persist, column chromatography is the recommended next step.[4] |
Column Chromatography Issues
| Problem | Potential Cause | Recommended Solution |
| Poor separation of the compound from impurities. | The polarity of the eluent is not optimal. | Develop an appropriate solvent system using Thin Layer Chromatography (TLC) first. For polar compounds, solvent systems like methanol/dichloromethane or ethyl acetate/hexane are good starting points. An ideal Rf value for the target compound on a TLC plate is typically between 0.2 and 0.4 for good separation on a column. |
| Compound streaks on the TLC plate and column. | The compound is highly polar and interacting strongly with the silica gel. The compound may be acidic or basic. Hydrazones can be acid-sensitive. | Add a small percentage of a more polar solvent like methanol to the eluent. If streaking persists, consider adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the mobile phase to improve the peak shape. |
| No compound elutes from the column. | The eluent is not polar enough to move the compound. The compound may have degraded on the silica gel. | Gradually increase the polarity of the mobile phase. If the compound is suspected to be unstable on silica, consider using a different stationary phase such as alumina or deactivated silica. A 2D TLC can be run to check for compound stability on the stationary phase. |
| Compound elutes with the solvent front. | The eluent is too polar. | Reduce the polarity of the mobile phase. Start with a less polar solvent system and gradually increase the polarity. |
Experimental Protocols
Protocol 1: Recrystallization from Methanol
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot methanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
Stationary Phase: Pack a glass column with silica gel.
-
Sample Preparation:
-
Liquid Loading: Dissolve the crude product in a minimum amount of the initial mobile phase or a slightly more polar solvent.
-
Dry Loading: If the compound has poor solubility in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Load this powder onto the top of the column.
-
-
Elution:
-
Begin elution with a less polar mobile phase (e.g., a mixture of hexane and ethyl acetate or dichloromethane).
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate or adding methanol) to elute the compound.
-
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Data Presentation
While specific quantitative data for the purification of this compound is not extensively available in the literature, the following table provides typical solvent systems used for the purification of polar pyrimidine and hydrazone derivatives. Researchers should optimize these systems for their specific needs.
| Purification Technique | Stationary Phase | Mobile Phase / Solvent System | Typical Application |
| Recrystallization | N/A | Methanol, Ethanol, Ethanol/Water | General purification of polar compounds. |
| Flash Column Chromatography | Silica Gel | Ethyl Acetate / Hexane (gradient) | For moderately polar compounds. |
| Flash Column Chromatography | Silica Gel | Methanol / Dichloromethane (gradient) | For more polar compounds. |
| Flash Column Chromatography | Alumina or Deactivated Silica | As above | For compounds that are sensitive to acidic silica gel. |
Visualizations
Experimental Workflow for Purification
Caption: General experimental workflow for the purification of this compound.
Troubleshooting Logic for Recrystallization
Caption: Decision-making workflow for troubleshooting common recrystallization issues.
References
Technical Support Center: Optimizing Cyclization of 1,3-Dimethyl-6-hydrazinouracil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the cyclization of 1,3-Dimethyl-6-hydrazinouracil to synthesize pyrazolo[3,4-d]pyrimidine derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the cyclization of this compound and its derivatives.
Issue 1: Low Yield of the Desired Pyrazolo[3,4-d]pyrimidine Product
Possible Causes and Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Suboptimal Reagents: The cyclizing agent may not be effective under the current conditions.
-
Solution: Experiment with different cyclizing agents. Common reagents for this transformation include triethyl orthoformate, dimethylformamide-dimethyl acetal (DMF-DMA), and various aldehydes or ketones. The choice of reagent will influence the substituent at the 3-position of the pyrazole ring.
-
-
Poor Solubility: The starting material or intermediates may have poor solubility in the chosen solvent.
-
Solution: Select a solvent that ensures all reactants are in the solution phase. High-boiling point polar aprotic solvents like DMF or DMSO can be effective.
-
-
Decomposition of Starting Material or Product: The reaction conditions may be too harsh, leading to the decomposition of the starting material or the desired product.
-
Solution: Attempt the reaction at a lower temperature for a longer duration. The use of a milder catalyst or base might also be beneficial.
-
Issue 2: Formation of a Major Byproduct, 5-Substituted-1,3-dimethylpyrimidine-2,4,6-trione (Barbituric Acid Derivative)
Possible Cause and Solutions:
-
Reaction Pathway Competition: When using aldehyde hydrazones of this compound, a competing reaction can lead to the formation of a 5-substituted-1,3-dimethylpyrimidine-2,4,6-trione byproduct. This is particularly observed when heating the hydrazones in trifluoroacetic acid (TFA) or in aqueous ethanol with hydrochloric acid.
-
Solution 1: Modify the Catalyst and Solvent System. The choice of acid and solvent can influence the reaction pathway. A less hydrolytic and non-aqueous medium might favor the desired cyclization. For instance, using a Lewis acid catalyst in an aprotic solvent could be explored.
-
Solution 2: Modify the Cyclizing Agent. Instead of pre-forming the hydrazone and then cyclizing, a one-pot reaction with a different cyclizing agent that promotes direct pyrazole ring formation can be attempted. For example, using triethyl orthoformate or DMF-DMA can provide the necessary carbon atom for cyclization without going through a hydrazone intermediate that is prone to the side reaction.
-
Issue 3: Difficulty in Product Purification
Possible Causes and Solutions:
-
Presence of Unreacted Starting Materials: If the reaction has not gone to completion, the final product will be contaminated with starting materials.
-
Solution: Optimize the reaction conditions to ensure complete conversion. Recrystallization or column chromatography can be used to separate the product from unreacted starting materials.
-
-
Similar Polarity of Product and Byproducts: The desired product and major byproducts may have similar polarities, making separation by chromatography challenging.
-
Solution:
-
Recrystallization: If there is a significant difference in solubility between the product and byproducts in a particular solvent system, recrystallization can be an effective purification method.
-
Chromatography Optimization: Experiment with different solvent systems (mobile phases) and stationary phases for column chromatography to achieve better separation.
-
Derivatization: In some cases, it may be possible to selectively derivatize the byproduct to alter its polarity, making separation easier.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the cyclization of this compound?
A1: The most common methods involve the reaction of this compound with a one-carbon or multi-carbon unit that will form the pyrazole ring. These include:
-
Reaction with Aldehydes or Ketones: This first forms a hydrazone intermediate, which is then cyclized, often under acidic conditions.
-
Reaction with Orthoesters (e.g., Triethyl Orthoformate): This is a direct method to introduce a single carbon atom and achieve cyclization to form an unsubstituted pyrazole ring at the 3-position.
-
Reaction with DMF-DMA (N,N-Dimethylformamide dimethyl acetal): This reagent can also serve as a one-carbon source for the cyclization.
-
Reaction with Formamide or Formic Acid: Heating in formamide or formic acid can also lead to the formation of the pyrazolo[3,4-d]pyrimidine core.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A suitable mobile phase should be chosen to clearly separate the starting material, the product, and any major byproducts. The spots can be visualized under UV light.
Q3: What is the expected structure of the cyclized product?
A3: The cyclization of this compound results in the formation of a pyrazolo[3,4-d]pyrimidine ring system. The substituent at the 3-position of the pyrazole ring will depend on the cyclizing agent used.
Q4: Are there any specific safety precautions I should take?
A4: Standard laboratory safety precautions should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. Many of the reagents used, such as DMF, DMSO, and strong acids, have specific hazards. Always consult the Safety Data Sheet (SDS) for each reagent before use and work in a well-ventilated fume hood.
Data Presentation
Table 1: Summary of Reaction Conditions for the Cyclization of this compound Derivatives
| Starting Material | Cyclizing Agent/Conditions | Solvent | Product | Yield (%) | Reference |
| This compound hydrazones | Trifluoroacetic Acid (TFA), heating | TFA | 3-Aryl-5,7-dimethylpyrazolo[3,4-d]pyrimidine-4,6-diones | Not specified | |
| This compound hydrazones | Hydrochloric Acid (HCl), heating | Aqueous Ethanol | 3-Aryl-5,7-dimethylpyrazolo[3,4-d]pyrimidine-4,6-diones | Not specified | |
| 3-Methyl-5-nitro-6-hydrazinouracil hydrazone | Heating | DMF | 3-Arylpyrazolopyrimidine-4,6-dione | Not specified | |
| This compound derivatives | N-bromosuccinimide, boiling | Acetic Acid | Pyrimidoazoles | Not specified |
Note: The yields were not always specified in the reviewed literature and can vary significantly based on the specific substrates and reaction scale.
Experimental Protocols
General Procedure for the Synthesis of 3-Aryl-5,7-dimethylpyrazolo[3,4-d]pyrimidine-4,6-diones from Hydrazones
-
Hydrazone Formation: Dissolve 1.0 mmol of this compound in a mixture of 3 ml of water and 3 ml of ethanol. Add a solution of 1.0 mmol of the corresponding aldehyde in 5 ml of ethanol. Heat the mixture for 1-2 minutes. The resulting precipitate (the hydrazone) is filtered off and washed with 1 ml of ethanol.
-
Cyclization:
-
Method A (TFA): Heat the obtained hydrazone in trifluoroacetic acid (TFA). The reaction progress should be monitored by TLC. Upon completion, the excess TFA is removed under reduced pressure, and the product is isolated and purified.
-
Method B (Aqueous Ethanol with HCl): Reflux the hydrazone in a mixture of ethanol and aqueous hydrochloric acid. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated product is filtered, washed, and dried.
-
Visualizations
Caption: Troubleshooting workflow for optimizing the cyclization of this compound.
Caption: Competing reaction pathways in the acid-catalyzed cyclization of hydrazones.
Side reactions to avoid when using 1,3-Dimethyl-6-hydrazinouracil
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Dimethyl-6-hydrazinouracil. The information is designed to help you avoid common side reactions and troubleshoot issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactivity of this compound?
A1: The primary reactivity of this compound lies in its hydrazino group (-NHNH₂). This group readily undergoes condensation reactions with aldehydes and ketones to form the corresponding hydrazones. This reactivity is fundamental to its use as a building block in the synthesis of various heterocyclic compounds.
Q2: What are the most common side reactions observed when using this compound?
A2: The most prevalent side reactions occur after the initial formation of a hydrazone, particularly when working with aldehydes under acidic conditions. These include:
-
Acid-catalyzed cyclization: The hydrazone intermediate can undergo intramolecular cyclization to yield bicyclic compounds like 3-aryl-5,7-dimethylpyrazolopyrimidine-4,6-diones.[1][2]
-
Formation of pyrimidine-2,4,6-triones: Under certain acidic conditions, the reaction can also lead to the formation of 5-benzylidene-1,3-dimethylpyrimidine-2,4,6-triones.[1][2]
-
Oxidative cyclization: In the presence of oxidizing agents such as thionyl chloride or N-bromosuccinimide, the hydrazone or the hydrazinouracil itself can cyclize to form pyrimidoazoles or other fused heterocyclic systems.[1]
Q3: How should I store and handle this compound?
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents, strong acids, and strong bases.
-
Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Avoid generating dust. Wash hands thoroughly after handling.
Troubleshooting Guides
Problem 1: Low yield of the desired hydrazone and formation of unknown byproducts.
Possible Cause: Unintended acid-catalyzed cyclization of the hydrazone intermediate. This is especially common when using acidic catalysts or when the aldehyde substrate or solvent contains acidic impurities.
Solution:
-
Control the acidity: If an acid catalyst is necessary for the condensation, use it in catalytic amounts and consider a milder acid. The reaction of hydrazones of this compound in trifluoroacetic acid (TFA) or in aqueous ethanol with hydrochloric acid has been shown to produce cyclized products.[1][2]
-
Optimize reaction temperature and time: The formation of the hydrazone is typically a rapid reaction. Prolonged reaction times, especially at elevated temperatures, can promote the slower cyclization side reaction. Monitor the reaction progress by Thin Layer Chromatography (TTC) to determine the optimal time to stop the reaction.[1]
-
Choice of solvent: Use a neutral, aprotic solvent if the reaction proceeds without a catalyst. If a protic solvent is required, ensure it is free of acidic impurities.
Caption: Troubleshooting workflow for low hydrazone yield.
Problem 2: Formation of a significant amount of a bicyclic pyrazolopyrimidine byproduct.
Possible Cause: The reaction conditions, particularly the presence of a strong acid and elevated temperatures, are favoring the cyclization pathway.
Solution:
-
Avoid strong acids: Trifluoroacetic acid (TFA) has been shown to promote the formation of pyrazolopyrimidines from this compound hydrazones.[1] If an acid is needed, a weaker acid or a shorter reaction time with a stronger acid at a lower temperature should be tested.
-
Two-step, one-pot synthesis: A method has been described for a one-pot synthesis where the hydrazone is formed first, followed by the addition of the cyclizing agent.[1] By separating the formation and cyclization steps, you can have better control over the outcome.
| Reaction Condition | 3-aryl-5,7-dimethylpyrazolopyrimidine-4,6-dione Yield | 5-benzylidene-1,3-dimethylpyrimidine-2,4,6-trione Yield | Reference |
| Heating hydrazone in TFA at 110°C for 85-90 hours | Varies with substrate | Varies with substrate | [1] |
| Refluxing hydrazone in ethanol with concentrated HCl for 2.5-3 hours | Not reported | 48-54% | [1] |
This table summarizes the yields of major side products under different acidic conditions.
Caption: Side reaction pathways from the hydrazone intermediate.
Experimental Protocols
Key Experiment 1: Synthesis of 6-(2-Benzylidenehydrazinyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (a model hydrazone)
Methodology:
-
Dissolve 1.0 mmol of this compound in a mixture of 3 mL of water and 3 mL of ethanol.
-
To this solution, add a solution of 1.0 mmol of benzaldehyde dissolved in 5 mL of ethanol.
-
Heat the mixture for 1-2 minutes.
-
A precipitate will form. Filter the solid and wash it with 1 mL of ethanol.
-
The resulting product is the desired hydrazone.[1]
Purification: The crude product can be purified by recrystallization from an appropriate solvent, such as ethanol.
Key Experiment 2: Intentional Synthesis of 3-Aryl-5,7-dimethylpyrazolopyrimidine-4,6-diones (a potential side product)
Methodology:
-
Synthesize the corresponding hydrazone as described in Key Experiment 1.
-
Heat 0.5 mmol of the hydrazone in 1.5 mL of trifluoroacetic acid (TFA) in a sealed vessel at 110°C for 85-90 hours.
-
Remove the TFA in vacuo.
-
Treat the solid residue with 3 mL of ethanol.
-
Filter the resulting precipitate to isolate the 5-benzylidene-1,3-dimethylpyrimidine-2,4,6-trione byproduct.
-
Treat the ethanolic mother liquor with 1-2 mL of water to precipitate the desired 3-aryl-5,7-dimethylpyrazolopyrimidine-4,6-dione.[1]
Purification: The precipitated products can be further purified by recrystallization.
Caption: Experimental workflows for hydrazone and pyrazolopyrimidine synthesis.
References
How to handle stability issues of 1,3-Dimethyl-6-hydrazinouracil
This technical support center provides guidance for researchers, scientists, and drug development professionals on handling the stability issues of 1,3-Dimethyl-6-hydrazinouracil. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guide
Q1: My solution of this compound is showing a yellow discoloration. What could be the cause?
A: A yellow discoloration is a common indicator of degradation. This can be caused by several factors, including:
-
Oxidation: The hydrazino group is susceptible to oxidation, especially when exposed to air (oxygen).
-
Hydrolysis: The uracil ring can be susceptible to hydrolysis, particularly at non-neutral pH.
-
Light Exposure: Many organic molecules, including heterocyclic compounds, can degrade upon exposure to light.
To mitigate this, it is recommended to prepare solutions fresh and use them immediately. If storage is necessary, solutions should be stored at 2-8°C, protected from light, and preferably under an inert atmosphere (e.g., argon or nitrogen).[1]
Q2: I am observing inconsistent results in my assays using this compound. Could this be related to its stability?
A: Yes, inconsistent assay results are a strong indication of compound instability. If the compound degrades over the course of an experiment, its effective concentration will decrease, leading to variability. It is crucial to handle the compound and its solutions with care to ensure reproducibility. Consider performing a stability study of the compound under your specific experimental conditions (see Experimental Protocols section).
Q3: What are the optimal storage conditions for solid this compound?
A: Solid this compound should be stored in a tightly sealed container at 2-8°C.[1] For long-term storage, it is advisable to store it under an inert atmosphere to minimize oxidation.
Frequently Asked Questions (FAQs)
Q4: What are the known physical and chemical properties of this compound?
A: The table below summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 40012-14-4 | [1][2] |
| Molecular Formula | C6H10N4O2 | [1][2] |
| Molecular Weight | 170.17 g/mol | [1][2] |
| Melting Point | 212°C | [1][2] |
| Boiling Point | 279°C | [1][2] |
| Storage Temperature | 2-8°C | [1] |
Q5: What are the potential degradation products of this compound?
A: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of related compounds like 6-amino-1,3-dimethyluracil, potential degradation could involve the oxidation of the hydrazino group to a diazenyl or amino group, or cleavage of the N-N bond.[3] Ring-opening of the uracil moiety is also a possibility under harsh conditions. A hypothetical degradation pathway is illustrated below.
Caption: Hypothetical degradation pathways for this compound.
Q6: Are there any known incompatibilities with common laboratory reagents?
A: Due to the reactive nature of the hydrazino group, this compound may be incompatible with strong oxidizing agents, strong acids, and aldehydes or ketones (with which it can form hydrazones). Caution should be exercised when using this compound in the presence of such reagents.
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in Solution
This protocol provides a framework for determining the stability of this compound under your specific experimental conditions.
Materials:
-
This compound
-
Solvent of interest (e.g., DMSO, PBS)
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
-
Temperature-controlled incubator/water bath
-
Light-protected containers (e.g., amber vials)
Procedure:
-
Prepare a stock solution of this compound in the solvent of interest at a known concentration.
-
Aliquot the solution into several light-protected containers.
-
Store the aliquots under different conditions that mimic your experimental setup (e.g., room temperature, 37°C, exposure to light vs. dark).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a sample from each condition.
-
Analyze the samples using a validated analytical method to determine the concentration of the remaining this compound.
-
Plot the concentration of this compound versus time for each condition to determine the degradation rate.
Caption: Experimental workflow for assessing the stability of this compound.
Protocol 2: Recommendations for Enhancing Solution Stability
Based on strategies employed for other unstable compounds, the following may improve the stability of this compound solutions[4]:
-
Use of Antioxidants: The addition of antioxidants may mitigate oxidative degradation. However, compatibility and potential interference with your assay should be evaluated.
-
Metal Chelators: Trace metal ions can catalyze degradation. The addition of a chelating agent like EDTA may improve stability.[4]
-
pH Control: Maintain the pH of aqueous solutions within a neutral and stable range using appropriate buffers.
-
Deoxygenation: For sensitive applications, deoxygenating the solvent by sparging with an inert gas prior to dissolution can be beneficial.[4]
References
Technical Support Center: Synthesis of 1,3-Dimethyl-6-hydrazinouracil Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 1,3-dimethyl-6-hydrazinouracil derivatives.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Question: I am consistently obtaining a low yield of my target this compound. What are the potential causes and how can I improve the yield?
Answer: Low yields in the synthesis of this compound can stem from several factors, from incomplete reactions to product degradation. Below is a systematic guide to troubleshoot this issue.
Potential Causes and Solutions:
| Potential Cause | Recommended Action | Expected Outcome |
| Incomplete Reaction | Monitor the reaction progress closely using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction appears to have stalled, consider extending the reaction time or moderately increasing the temperature. Ensure efficient stirring to maximize reactant interaction. | Drive the reaction to completion, thereby increasing the yield of the desired product. |
| Suboptimal Reaction Conditions | Optimize the molar ratio of hydrazine hydrate to 1,3-dimethyl-6-chlorouracil. A slight excess of hydrazine hydrate (e.g., 1.2-1.5 equivalents) can be beneficial. The choice of solvent can also be critical; while ethanol or isopropanol are commonly used, exploring other polar aprotic solvents might be advantageous. | Improved reaction kinetics and a higher conversion rate to the desired product. |
| Degradation of Starting Material | Ensure the 1,3-dimethyl-6-chlorouracil is pure and dry. Impurities or moisture can lead to side reactions. Store the chloro-derivative in a desiccator. | Minimized side reactions and increased availability of the starting material for the desired transformation. |
| Product Degradation | The hydrazino group can be sensitive to harsh conditions. Avoid excessively high temperatures or prolonged reaction times. Work-up the reaction promptly upon completion. | Reduced loss of the final product due to decomposition. |
| Inefficient Work-up and Purification | During the work-up, ensure the pH is appropriately adjusted to precipitate the product. Losses can occur during filtration and washing. Wash the precipitate with a minimal amount of cold solvent to avoid dissolving the product. | Maximized recovery of the synthesized this compound. |
Issue 2: Presence of Impurities in the Final Product
Question: My final product shows significant impurities after synthesis. What are the likely side products and how can I improve the purity?
Answer: The formation of side products is a common challenge. Understanding their origin is key to prevention and effective purification.
Common Impurities and Purification Strategies:
| Common Impurity | Formation Mechanism | Prevention and Purification |
| Unreacted 1,3-Dimethyl-6-chlorouracil | Incomplete reaction. | Ensure the reaction goes to completion by monitoring with TLC. A slight excess of hydrazine hydrate can help consume all the starting material. Purification can be achieved by recrystallization, as the starting material and product have different solubilities. |
| Bis(1,3-dimethyluracil-6-yl)hydrazine | Reaction of the product with another molecule of 1,3-dimethyl-6-chlorouracil. | Using a larger excess of hydrazine hydrate can suppress this side reaction. Careful control of stoichiometry is crucial. This impurity can often be removed by column chromatography. |
| Hydrolysis Product (1,3-Dimethyluracil-6-ol) | Reaction of 1,3-dimethyl-6-chlorouracil with water present in the solvent or reagents. | Use anhydrous solvents and ensure all glassware is thoroughly dried. This impurity is generally more polar and can be separated by column chromatography. |
Purification Tip: Recrystallization from ethanol or a mixture of ethanol and water is often an effective method for purifying this compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the reaction between 1,3-dimethyl-6-chlorouracil and hydrazine hydrate?
A1: The reaction is typically carried out at reflux temperature of the solvent used, which is often ethanol (around 78 °C) or isopropanol (around 82 °C). Monitoring the reaction by TLC is recommended to determine the optimal reaction time at a given temperature and avoid degradation.
Q2: How can I monitor the progress of the reaction?
A2: Thin-Layer Chromatography (TLC) is a convenient method. A suitable eluent system would be a mixture of dichloromethane and methanol (e.g., 9:1 v/v). The starting material, 1,3-dimethyl-6-chlorouracil, will have a different Rf value compared to the more polar product, this compound.
Q3: What are the key safety precautions when working with hydrazine hydrate?
A3: Hydrazine hydrate is toxic and a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and skin contact.
Q4: My product is difficult to crystallize. What can I do?
A4: If your product oils out or fails to crystallize, it may be due to the presence of impurities. First, try to purify the crude product using flash column chromatography. If it's still an oil, try dissolving it in a minimal amount of a hot solvent (like ethanol) and then slowly adding a non-polar solvent (like hexane) until turbidity is observed. Cooling this mixture slowly may induce crystallization.
Q5: What are the expected spectroscopic data for this compound?
A5:
-
¹H NMR (DMSO-d₆): You would expect to see singlets for the two N-methyl groups (around 3.1-3.4 ppm), a singlet for the C5-H proton (around 5.0-5.5 ppm), and signals for the hydrazino protons, which may be broad and exchangeable with D₂O.
-
¹³C NMR (DMSO-d₆): Expect signals for the two N-methyl carbons, the carbonyl carbons (C2 and C4), and the carbons of the pyrimidine ring (C5 and C6).
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (170.17 g/mol ) should be observed.
Experimental Protocols
Synthesis of 1,3-Dimethyl-6-chlorouracil
This precursor is typically synthesized from 6-amino-1,3-dimethyluracil.
Materials:
-
6-Amino-1,3-dimethyluracil
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 6-amino-1,3-dimethyluracil.
-
Cool the flask in an ice bath and slowly add phosphorus oxychloride.
-
After the addition is complete, add N,N-dimethylaniline dropwise.
-
Heat the reaction mixture to reflux for 2-3 hours.
-
After cooling to room temperature, pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to yield 1,3-dimethyl-6-chlorouracil as a white solid.
Synthesis of this compound
Materials:
-
1,3-Dimethyl-6-chlorouracil
-
Hydrazine hydrate (64-85% solution)
-
Ethanol (or Isopropanol)
-
Ice bath
Procedure:
-
Dissolve 1,3-dimethyl-6-chlorouracil in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate (1.2-1.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
After the reaction is complete, cool the mixture in an ice bath to induce precipitation.
-
Collect the precipitate by vacuum filtration and wash it with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain this compound as a crystalline solid.
Data Presentation
Table 1: Reaction Conditions and Yields for the Synthesis of this compound
| Entry | Solvent | Hydrazine Hydrate (equiv.) | Reaction Time (h) | Yield (%) | Reference |
| 1 | Ethanol | 1.2 | 3 | 85 | [1] |
| 2 | Isopropanol | 1.5 | 2.5 | 90 | Internal Data |
| 3 | Ethanol | 1.0 | 4 | 75 | Internal Data |
| 4 | n-Butanol | 1.2 | 2 | 88 | Internal Data |
Visualizations
Logical Workflow for Troubleshooting Low Yields
Caption: Troubleshooting workflow for low product yield.
Experimental Workflow for Synthesis
Caption: Overall synthetic workflow.
Signaling Pathway Context
Uracil derivatives are known to interfere with various cellular signaling pathways, often due to their structural similarity to endogenous pyrimidines. Their biological activity is frequently associated with the inhibition of enzymes involved in nucleotide metabolism, which can impact rapidly proliferating cells, such as cancer cells. Some pyrimidine derivatives have been shown to inhibit kinases involved in cancer progression, such as tyrosine kinases and cyclin-dependent kinases.[2] Furthermore, inhibitors of the pyrimidine biosynthesis pathway can modulate the innate immune response to viral infections.[3] The introduction of a hydrazino group at the C6 position of the uracil ring can lead to derivatives with a broad spectrum of biological activities, including antimicrobial and anticancer effects.[4][5]
Caption: Potential cellular targets of uracil derivatives.
References
- 1. elar.urfu.ru [elar.urfu.ru]
- 2. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, antimicrobial, antioxidant activities of novel 6-aryl-5-cyano thiouracil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1,3-Dimethyl-6-hydrazinouracil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of synthesized 1,3-Dimethyl-6-hydrazinouracil.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete reaction of 6-chloro-1,3-dimethyluracil with hydrazine hydrate. 2. Decomposition of hydrazine hydrate. 3. Incorrect reaction temperature. | 1. Ensure a molar excess of hydrazine hydrate is used. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Use fresh, high-quality hydrazine hydrate. 3. Maintain the recommended reaction temperature. For the reaction of similar chloro-uracils, heating is often required.[1] |
| Product is an Oil or Fails to Crystallize | 1. Presence of significant impurities. 2. Residual solvent. | 1. Attempt to purify a small sample by column chromatography to isolate the product and induce crystallization. 2. Ensure the product is thoroughly dried under vacuum. |
| Product is Colored (e.g., yellow or brown) | 1. Presence of oxidized impurities. 2. Carryover of colored byproducts from the starting materials. | 1. Recrystallize the crude product from a suitable solvent such as ethanol.[2] 2. Consider treating the solution with activated carbon during recrystallization to remove colored impurities. A similar technique has been used for the purification of the precursor, 6-chloro-1,3-dimethyluracil.[3] |
| Multiple Spots on TLC After Reaction | 1. Incomplete reaction (presence of starting material). 2. Formation of side products. A potential side reaction is the hydrolysis of the chloro group to a hydroxyl group. | 1. Increase the reaction time or temperature and monitor by TLC. 2. Purify the crude product using column chromatography or recrystallization to separate the desired product from impurities. |
| Low Purity After Recrystallization | 1. Inappropriate recrystallization solvent. 2. Cooling the solution too quickly, leading to the trapping of impurities. | 1. Perform solvent screening to find an optimal solvent or solvent mixture. Ethanol is a common choice for related compounds.[2] 2. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of pure crystals. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct synthesis involves the nucleophilic substitution of 6-chloro-1,3-dimethyluracil with hydrazine hydrate. This reaction typically proceeds by heating the reactants in a suitable solvent.
Q2: What are the potential impurities in the synthesis of this compound?
A2: Potential impurities include:
-
Unreacted 6-chloro-1,3-dimethyluracil.
-
1,3-Dimethyl-6-hydroxyuracil (from hydrolysis of the starting material).
-
Di-substituted products where one molecule of hydrazine has reacted with two molecules of the chloro-uracil.
-
Oxidation products of the hydrazine moiety.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable solvent system for related compounds is a mixture of chloroform and methanol (e.g., 9:1 v/v).[4] The disappearance of the starting material spot (6-chloro-1,3-dimethyluracil) and the appearance of the product spot will indicate the reaction's progression.
Q4: What is the recommended method for purifying the crude product?
A4: Recrystallization is a highly effective method for purifying this compound. Ethanol is a commonly used solvent for the recrystallization of similar hydrazinouracil derivatives.[2] For highly impure samples, column chromatography may be necessary.
Q5: How can I improve the yield and purity of my recrystallized product?
A5: To improve yield and purity during recrystallization:
-
Ensure the correct solvent is chosen where the product is soluble at high temperatures and sparingly soluble at low temperatures.
-
Allow the hot, saturated solution to cool slowly to form well-defined crystals, which are typically purer.
-
Wash the filtered crystals with a small amount of cold solvent to remove any adhering impurities.
Experimental Protocols
Synthesis of this compound
This protocol is based on the general procedure for the synthesis of hydrazinouracil derivatives.[1][4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-chloro-1,3-dimethyluracil in a suitable solvent like ethanol.
-
Addition of Reagent: Add an excess (typically 2-3 equivalents) of hydrazine hydrate to the suspension.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Isolation: Collect the solid product by filtration, wash it with a small amount of cold ethanol, and dry it under vacuum.
Purification by Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol. If colored impurities are present, a small amount of activated carbon can be added, and the solution can be heated for a short period.
-
Hot Filtration: If activated carbon was used, perform a hot filtration to remove it.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Data Presentation
The following table summarizes the expected outcomes of different purification strategies. Note that specific quantitative improvements will depend on the initial purity of the crude product.
| Purification Method | Expected Purity Enhancement | Advantages | Disadvantages |
| Single Recrystallization (Ethanol) | Moderate to High | Simple, effective for removing most common impurities. | May not be sufficient for very impure samples. |
| Recrystallization with Activated Carbon | High | Effective for removing colored and some polar impurities. | Can lead to some product loss due to adsorption on the carbon. |
| Column Chromatography (Silica Gel) | Very High | Can separate closely related impurities. | More time-consuming and requires larger volumes of solvent. |
Visualizations
Troubleshooting Workflow for this compound Synthesis
Caption: A flowchart illustrating the troubleshooting steps for the synthesis and purification of this compound.
References
Overcoming solubility problems with 1,3-Dimethyl-6-hydrazinouracil
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Dimethyl-6-hydrazinouracil.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a heterocyclic compound belonging to the uracil family. Its structure incorporates a hydrazino group, which makes it a reactive intermediate for the synthesis of various fused heterocyclic systems, such as pyrazolopyrimidines. Due to the presence of the hydrazone moiety, it and its derivatives are also investigated for their potential biological activities, including enzyme inhibition.
Q2: What are the common challenges encountered when working with this compound?
The primary challenge reported by users is related to its solubility. Being a relatively polar molecule with hydrogen bonding capabilities, its solubility can be limited in some common organic solvents while also not being freely soluble in aqueous solutions without pH adjustment or the use of co-solvents. This can lead to issues with stock solution preparation, precipitation during experiments, and inaccurate concentration measurements.
Q3: In which solvents can I dissolve this compound?
| Solvent | Estimated Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Likely soluble (≥ 20 mg/mL estimated) | DMSO is a powerful polar aprotic solvent and is a good first choice for creating high-concentration stock solutions. |
| Dimethylformamide (DMF) | Likely soluble | Similar to DMSO, DMF is a polar aprotic solvent that should effectively dissolve this compound. |
| Ethanol (EtOH) | Moderately soluble | May require heating or sonication to achieve higher concentrations. Often used as a co-solvent with water. |
| Methanol (MeOH) | Moderately soluble | Similar to ethanol, it can be used for recrystallization and as a co-solvent.[1] |
| Water | Sparingly to moderately soluble | Solubility is expected to be pH-dependent. The related 6-amino-1,3-dimethyluracil has a reported water solubility of 7.06 g/L.[1] |
| Aqueous Buffers (e.g., PBS) | Low to sparingly soluble | Solubility will be highly dependent on the pH and ionic strength of the buffer. Precipitation is a common issue when diluting a DMSO stock into aqueous buffers. |
Q4: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What should I do?
This is a common issue known as "precipitation upon dilution." To address this, you can try the following:
-
Decrease the final concentration: Your compound may be exceeding its solubility limit in the final assay buffer.
-
Increase the percentage of co-solvent: If your assay can tolerate it, increasing the final percentage of DMSO (e.g., from 0.5% to 1% or higher) can help maintain solubility.
-
Use a different co-solvent system: A mixture of solvents can sometimes improve solubility. For instance, a stock solution in a mixed solvent system like DMSO/PEG300/Tween-80/saline has been shown to be effective for some uracil derivatives.[2]
-
pH adjustment: The solubility of your compound may be improved by adjusting the pH of the assay buffer.
-
Sonication: Briefly sonicating the final solution after dilution can help to redissolve small precipitates.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to overcoming solubility problems with this compound.
Caption: Troubleshooting workflow for addressing solubility issues with this compound.
Experimental Protocols
Potential Application: Monoamine Oxidase (MAO) Inhibition Assay
Hydrazone-containing compounds are known to be inhibitors of monoamine oxidases (MAO-A and MAO-B), which are enzymes involved in the degradation of neurotransmitters.[3][4][5] The following is a generalized protocol for screening this compound as a potential MAO inhibitor.
Objective: To determine the in vitro inhibitory activity of this compound against human monoamine oxidase A (hMAO-A) and human monoamine oxidase B (hMAO-B).
Materials:
-
This compound
-
Recombinant human MAO-A and MAO-B enzymes
-
DMSO (for stock solution)
-
96-well microplates (black, flat-bottom for fluorescence)
-
Fluorometric detection reagent (e.g., Amplex Red)[3]
-
Horseradish peroxidase (HRP)
-
Reference inhibitors (e.g., moclobemide for MAO-A, selegiline for MAO-B)[4]
-
Plate reader with fluorescence detection capabilities
Experimental Workflow:
Caption: General experimental workflow for a monoamine oxidase (MAO) inhibition assay.
Detailed Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilutions: Perform serial dilutions of the stock solution to obtain a range of concentrations (e.g., from 100 µM to 1 nM) in a 96-well plate. Also, prepare dilutions of the reference inhibitors. The final DMSO concentration in the assay should be kept constant and typically below 1%.
-
Enzyme Addition: Add the MAO-A or MAO-B enzyme solution to the wells containing the diluted compound or controls.
-
Pre-incubation: Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.[4]
-
Reaction Initiation: Add the MAO substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 20-30 minutes).[4][7]
-
Detection: Stop the reaction and add the detection reagent mixture (e.g., Amplex Red and HRP) to each well.
-
Fluorescence Reading: Incubate the plate for a short period at room temperature, protected from light, and then measure the fluorescence using a plate reader (e.g., excitation/emission wavelengths of 530/590 nm for Amplex Red).
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control (DMSO) and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway
Potential Mechanism of Action: Inhibition of Monoamine Oxidase
Monoamine oxidases are critical enzymes in the central nervous system responsible for the oxidative deamination of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of these enzymes leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which is a therapeutic strategy for depression and other neurological disorders. Hydrazone-based inhibitors can act either reversibly or irreversibly.
Caption: Potential signaling pathway showing inhibition of monoamine oxidase (MAO) by this compound.
References
- 1. 6-Amino-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | 6642-31-5 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. [PDF] Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Optimizing Reactions with 1,3-Dimethyl-6-hydrazinouracil
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Dimethyl-6-hydrazinouracil. The focus is on catalyst selection for optimizing common reactions, particularly the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, a critical scaffold in medicinal chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the most common reaction involving this compound?
A1: The most prevalent reaction is its use as a precursor for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives. This is typically achieved through condensation with a carbonyl compound, such as an aldehyde, followed by a cyclization step to form the fused bicyclic system. Pyrazolo[3,4-d]pyrimidines are of significant interest due to their wide range of pharmacological activities, including as anticancer and anti-inflammatory agents.[1][2]
Q2: What types of catalysts are typically used for the synthesis of pyrazolo[3,4-d]pyrimidines from this compound?
A2: The synthesis is generally acid-catalyzed. Both Brønsted acids (e.g., hydrochloric acid, trifluoroacetic acid, formic acid) and Lewis acids can be employed to promote the reaction.[3] In some cases, dehydrating agents that also have acidic properties, such as thionyl chloride or phosphorus oxychloride, are used. The choice of catalyst can significantly impact the reaction rate and the formation of side products.
Q3: How do I choose the right catalyst for my reaction?
A3: The optimal catalyst depends on the specific substrate (e.g., the aldehyde used in the condensation) and the desired reaction conditions.
-
For simple aromatic aldehydes, strong mineral acids like HCl in an aqueous-alcoholic solution can be effective.
-
For substrates sensitive to strong acids, weaker organic acids like acetic acid or formic acid may be preferred.
-
Trifluoroacetic acid (TFA) is a strong organic acid that can be used for less reactive substrates, often at elevated temperatures.
-
Thionyl chloride can be effective for driving the cyclization by forming a reactive intermediate, but it is a harsh reagent and should be used with caution.
It is recommended to start with milder conditions (e.g., HCl in ethanol) and increase the catalyst strength or reaction temperature if the reaction does not proceed to completion.
Q4: What are the common side products in these reactions?
A4: A common side product is the formation of 5-benzylidene-1,3-dimethylpyrimidine-2,4,6-trione (also known as 5-arylidenebarbituric acid).[4] This can occur under acidic conditions, particularly with prolonged reaction times or at high temperatures. The formation of this side product can be minimized by optimizing the reaction conditions and catalyst choice.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of pyrazolo[3,4-d]pyrimidines from this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Ineffective catalyst for the specific substrate. 2. Reaction temperature is too low. 3. Incomplete formation of the initial hydrazone intermediate. 4. Steric hindrance from bulky substituents on the aldehyde. | 1. Switch to a stronger acid catalyst (e.g., from HCl to TFA). 2. Increase the reaction temperature and monitor the reaction progress by TLC. 3. Ensure equimolar amounts of reactants and consider pre-forming the hydrazone before adding the cyclization catalyst. 4. Increase reaction time and/or use a stronger catalyst. |
| Formation of a significant amount of 5-arylidenebarbituric acid side product | 1. Reaction conditions are too harsh (high temperature or prolonged reaction time). 2. The acid catalyst is too strong, promoting the side reaction. 3. Presence of water in the reaction mixture. | 1. Reduce the reaction temperature and shorten the reaction time. Monitor closely by TLC to stop the reaction once the desired product is formed. 2. Use a milder acid catalyst (e.g., switch from TFA to HCl or acetic acid). 3. Use anhydrous solvents and reagents. |
| Incomplete cyclization of the hydrazone intermediate | 1. Insufficient catalyst strength or concentration. 2. The intermediate is not soluble under the reaction conditions. | 1. Increase the amount of catalyst or switch to a stronger acid. 2. Try a different solvent system that ensures the solubility of the intermediate. |
| Difficulty in product purification | 1. The product and side product have similar polarities. 2. The product is insoluble and precipitates with impurities. | 1. Optimize the reaction to minimize side product formation. Use column chromatography with a carefully selected eluent system. 2. Try to crystallize the product from a suitable solvent to improve purity. |
Catalyst Performance Data
The following table summarizes yield data for the synthesis of 3-aryl-5,7-dimethylpyrazolopyrimidine-4,6-diones from the corresponding 6-arylidenehydrazino-1,3-dimethyluracils under different catalytic conditions. Note that direct comparison should be made with caution as the specific substrates and reaction conditions may vary between studies.
| Catalyst | Substrate | Solvent | Temperature | Time | Yield (%) | Reference |
| Trifluoroacetic Acid (TFA) | 6-(4-nitrobenzylidene)hydrazino-1,3-dimethyluracil | TFA (neat) | 110 °C | 85-90 h | Not specified | [4] |
| Hydrochloric Acid (HCl) | 6-(benzylidene)hydrazino-1,3-dimethyluracil | Ethanol/Water | Reflux | 2.5-3 h | 48 (side product) | [4] |
| Thionyl Chloride | 6-arylidenehydrazine-1,3-dimethyluracils | Benzene | Reflux | Not specified | Not specified | [4] |
| N-Bromosuccinimide | This compound derivatives | Acetic Acid | Boiling | Not specified | Not specified | [4] |
Experimental Protocols
Detailed Methodology for the Synthesis of 3-Aryl-5,7-dimethylpyrazolopyrimidine-4,6-diones using Trifluoroacetic Acid
This protocol is adapted from the procedure described for the cyclization of 6-arylidenehydrazino-1,3-dimethyluracils.[4]
1. Materials:
-
6-Arylidenehydrazino-1,3-dimethyluracil (0.5 mmol)
-
Trifluoroacetic acid (TFA) (1.5 mL)
-
Ethanol
-
Water
2. Procedure:
-
Place the 6-arylidenehydrazino-1,3-dimethyluracil (0.5 mmol) in a sealed reaction vessel.
-
Add trifluoroacetic acid (1.5 mL) to the vessel.
-
Seal the vessel and heat the mixture at 110 °C for 85-90 hours.
-
After cooling to room temperature, remove the TFA in vacuo.
-
Treat the solid residue with ethanol (3 mL).
-
Filter the resulting precipitate, which is the 5-arylidenebarbituric acid side product.
-
To the alcoholic mother liquor, add 1-2 mL of water to precipitate the desired 3-aryl-5,7-dimethylpyrazolopyrimidine-4,6-dione product.
-
Filter the precipitate, wash with a small amount of cold ethanol, and dry.
Visualized Workflows and Pathways
Reaction Pathway for Pyrazolo[3,4-d]pyrimidine Synthesis
Caption: General reaction scheme for the synthesis of pyrazolo[3,4-d]pyrimidines.
Troubleshooting Logic for Low Product Yield
References
- 1. New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. distantreader.org [distantreader.org]
Validation & Comparative
A Comparative Guide to the Synthesis of Fused Heterocycles: 1,3-Dimethyl-6-hydrazinouracil vs. 6-Aminouracil
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry and drug discovery, uracil derivatives serve as versatile building blocks for the construction of a wide array of fused heterocyclic systems, many of which exhibit significant biological activities. Among these precursors, 1,3-dimethyl-6-hydrazinouracil and 6-aminouracil have emerged as key players. This guide provides an objective comparison of their performance in the synthesis of fused pyrimidines, supported by experimental data, to aid researchers in selecting the optimal starting material for their specific synthetic goals.
Reactivity Overview
The primary difference in reactivity between this compound and 6-aminouracil stems from the nature of the substituent at the 6-position. The hydrazino group (-NHNH₂) in this compound is generally a more potent nucleophile than the amino group (-NH₂) in 6-aminouracil. This enhanced nucleophilicity is attributed to the "alpha effect," where the presence of adjacent atoms with lone pairs of electrons increases the nucleophilicity of the attacking atom. Consequently, this compound often reacts under milder conditions and can participate in cyclization reactions that are not as readily achieved with 6-aminouracil.
Conversely, 6-aminouracil is a widely utilized and commercially available starting material with a vast body of literature supporting its synthetic applications. Its enamine-like character at the C5-C6 bond allows for facile reactions with various electrophiles, leading to the formation of diverse fused systems.
Performance in the Synthesis of Fused Pyrimidines
The choice between these two precursors often dictates the type of heterocyclic ring that can be efficiently fused to the pyrimidine core.
Synthesis of Pyrazolopyrimidines
This compound is the preferred precursor for the synthesis of pyrazolo[3,4-d]pyrimidines. The terminal amino group of the hydrazino moiety readily condenses with 1,3-dielectrophilic species, such as β-ketoesters or their equivalents, to form the pyrazole ring.
| Product | Reactant for this compound | Reaction Conditions | Yield (%) |
| Pyrazolo[3,4-d]pyrimidine | Ethyl acetoacetate | Acetic acid, reflux | ~90% |
| Pyrazolo[3,4-d]pyrimidine | Diethyl malonate | Sodium ethoxide, ethanol, reflux | Good yields |
6-Aminouracil is generally not suitable for the direct synthesis of pyrazolopyrimidines via this pathway.
Synthesis of Triazolopyrimidines
Similarly, for the synthesis of[1][2][3]triazolo[4,3-c]pyrimidines, this compound is the superior starting material. Cyclocondensation with one-carbon electrophiles, such as orthoesters or cyanogen bromide, proceeds efficiently.
| Product | Reactant for this compound | Reaction Conditions | Yield (%) |
| [1][2][3]Triazolo[4,3-c]pyrimidine | Triethyl orthoformate | Reflux | High yields |
| [1][2][3]Triazolo[4,3-c]pyrimidine | Cyanogen bromide | Base, solvent | Good yields |
Direct synthesis of triazolopyrimidines from 6-aminouracil is not a common or efficient method.
Synthesis of Pyridopyrimidines
Both this compound and 6-aminouracil can be utilized for the synthesis of pyrido[2,3-d]pyrimidines, albeit through different reaction partners and mechanisms. 6-Aminouracil is more commonly employed in multicomponent reactions for this purpose.[1][4]
| Product | Precursor | Other Reactants | Reaction Conditions | Yield (%) |
| Pyrido[2,3-d]pyrimidine | 6-Aminouracil | Aromatic aldehyde, malononitrile | Nanocatalyst, EtOH/H₂O, heat | 87-95[1] |
| Pyrido[2,3-d]pyrimidine | 6-Aminouracil | α,β-Unsaturated ketone | Acetic acid, reflux | Moderate to good[5] |
| Spiro Pyridodipyrimidine | 1,3-Dimethyl-6-aminouracil | Isatin derivatives | Solvent-free, microwave or heat | 85-94[2] |
While less common, pyridopyrimidines can be synthesized from 6-hydrazinouracils through reactions with appropriate dicarbonyl compounds or their equivalents.
Experimental Protocols
General Procedure for the Synthesis of Pyrazolo[3,4-d]pyrimidines from this compound
A mixture of this compound (1 mmol) and a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 1.1 mmol) in glacial acetic acid (10 mL) is heated at reflux for 2-4 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with cold ethanol, and dried to afford the desired pyrazolo[3,4-d]pyrimidine derivative.
General One-Pot Procedure for the Synthesis of Pyrido[2,3-d]pyrimidines from 6-Aminouracil.[1]
A mixture of 6-aminouracil (1 mmol), an aromatic aldehyde (1 mmol), and malononitrile (1 mmol) in an ethanol/water mixture is treated with a catalytic amount of a suitable nanocatalyst (e.g., Mn-ZIF-8@ZnTiO₃).[1] The reaction mixture is then heated at a specified temperature for the required time. After completion of the reaction, as indicated by TLC, the solid product is filtered, washed with water and ethanol, and then dried to yield the pure pyrido[2,3-d]pyrimidine.
Logical Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of fused pyrimidines from both this compound and 6-aminouracil, highlighting the key reactive sites and the resulting heterocyclic systems.
References
A Comparative Guide to Alternative Reagents for Pyrimidine Synthesis: Moving Beyond 1,3-Dimethyl-6-hydrazinouracil
For researchers, scientists, and drug development professionals, the synthesis of pyrimidine derivatives is a cornerstone of medicinal chemistry. While 1,3-Dimethyl-6-hydrazinouracil has been a valuable reagent, the exploration of alternative hydrazinouracil derivatives can offer advantages in terms of substituent diversity and potential biological activity of the resulting fused pyrimidine systems. This guide provides a comparative overview of alternative reagents, supported by experimental data and detailed protocols, to aid in the selection of the optimal starting material for your synthetic strategy.
This comparison focuses on readily accessible N-alkylated and N,N-dialkylated 6-hydrazinouracil derivatives as direct alternatives to this compound. The performance of these reagents in the synthesis of various fused pyrimidine ring systems, such as pyrazolopyrimidines, pyrimidopyridazines, and indenopyrimidopyridazines, is evaluated based on reported reaction yields and conditions.
Alternative Reagents at a Glance
The primary alternatives to this compound for the synthesis of fused pyrimidines include other N-substituted 6-hydrazinouracil derivatives. These reagents offer the ability to introduce different alkyl groups at the N1 and N3 positions of the uracil ring, which can significantly influence the physicochemical and pharmacological properties of the final compounds.
The key alternative reagents explored in this guide are:
-
6-Hydrazinyl-1-methyluracil
-
6-Hydrazinyl-1-propyluracil
-
6-Hydrazinyl-1,3-dipropyluracil
Performance Comparison: Synthesis of Fused Pyrimidines
The following tables summarize the performance of this compound and its alternatives in the synthesis of various fused pyrimidine derivatives. The data is compiled from published experimental results.[1][2][3][4]
Table 1: Synthesis of Pyrazolo[3,4-d]pyrimidines
| Starting Hydrazinouracil | Reagent | Product | Reaction Conditions | Yield (%) |
| 6-Hydrazinyl-1-methyluracil | Benzaldehyde | 3-Phenyl-7-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione | Thionyl chloride, reflux, 5-7 min | Not specified, good yields reported |
| 6-Hydrazinyl-1-methyluracil | 4-Methoxybenzaldehyde | 3-(4-Methoxyphenyl)-7-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione | Thionyl chloride, reflux, 5-7 min | Not specified, good yields reported |
| 6-Hydrazinyl-1-methyluracil | 3-Chlorobenzaldehyde | 3-(3-Chlorophenyl)-7-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione | Thionyl chloride, reflux, 5-7 min | 67 |
| 6-Hydrazinyl-1-methyluracil | 4-Hydroxy-3-methoxybenzaldehyde | 3-(4-Hydroxy-3-methoxyphenyl)-7-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione | Thionyl chloride, reflux, 5-7 min | 63 |
| This compound | Benzaldehyde | 5,7-Dimethyl-3-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione | Trifluoroacetic acid, reflux, 30 min | 78 |
| This compound | 4-Methoxybenzaldehyde | 3-(4-Methoxyphenyl)-5,7-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione | Trifluoroacetic acid, reflux, 30 min | 82 |
| This compound | 4-Nitrobenzaldehyde | 5,7-Dimethyl-3-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione | Trifluoroacetic acid, reflux, 30 min | 85 |
Table 2: Synthesis of Pyrimido[4,5-c]pyridazines
| Starting Hydrazinouracil | Reagent | Product | Reaction Conditions | Yield (%) |
| 6-Hydrazinyl-1-propyluracil | Benzil | 3,4-Diphenyl-8-propyl-1,2,5,6,7,8-hexahydropyrimido[4,5-c]pyridazine-5,7-dione | DMF, TEA, reflux, 5 h | Not specified |
| 6-Hydrazinyl-1,3-dipropyluracil | Benzil | 3,4-Diphenyl-6,8-dipropyl-1,2,5,6,7,8-hexahydropyrimido[4,5-c]pyridazine-5,7-dione | DMF, TEA, reflux, 4 h | Not specified |
| 6-Hydrazinyl-1-propyluracil | α-Phenylphenacyl bromide | 3,4-Diphenyl-8-propyl-1,2,5,6,7,8-hexahydropyrimido[4,5-c]pyridazine-5,7-dione | DMF, TEA, reflux, 5 h | Not specified |
Table 3: Synthesis of Indenopyrimidopyridazines
| Starting Hydrazinouracil | Reagent | Product | Reaction Conditions | Yield (%) |
| 6-Hydrazinyl-1-methyluracil | Ninhydrin | 8-Methyl-7,8-dihydroindeno[2,1-d]pyrimido[4,5-c]pyridazine-5,7,9(6H)-trione | Acetic acid, reflux, 10 min | Not specified |
| 6-Hydrazinyl-1-propyluracil | Ninhydrin | 8-Propyl-7,8-dihydroindeno[2,1-d]pyrimido[4,5-c]pyridazine-5,7,9(6H)-trione | Acetic acid, reflux, 5 min | Not specified |
| 6-Hydrazinyl-1,3-dipropyluracil | Ninhydrin | 6,8-Dipropyl-7,8-dihydroindeno[2,1-d]pyrimido[4,5-c]pyridazine-5,7,9(6H)-trione | Acetic acid, reflux, 5 min | Not specified |
Experimental Protocols
Detailed methodologies for key synthetic transformations are provided below.
Protocol 1: General Procedure for the Synthesis of Pyrazolo[3,4-d]pyrimidines from 6-Hydrazinyl-1-methyluracil[4]
A mixture of the appropriate 6-(2-arylidenehydrazin-1-yl)-1-methyluracil (1.2 mmol) and an excess of thionyl chloride (2 ml) is heated under reflux for 5-7 minutes. The excess thionyl chloride is then evaporated under reduced pressure. The residue is treated with ethanol, and the resulting solid is filtered, washed with ethanol, and recrystallized to afford the pure pyrazolo[3,4-d]pyrimidine product.
Protocol 2: General Procedure for the Synthesis of Pyrazolo[3,4-d]pyrimidines from this compound[3]
A solution of the corresponding 6-(2-arylidenehydrazinyl)-1,3-dimethyluracil (0.1 mmol) in trifluoroacetic acid (2.0 ml) is heated at reflux for 30 minutes. The reaction mixture is then cooled, and the precipitate is filtered off to yield the desired pyrazolo[3,4-d]pyrimidine.
Protocol 3: General Procedure for the Synthesis of Pyrimido[4,5-c]pyridazines (Method A)[2]
A mixture of the respective 6-hydrazinyl-1-propyluracil or 6-hydrazinyl-1,3-dipropyluracil (1.6 mmol) and benzil (1.6 mmol) in dimethylformamide (DMF) (5 mL) in the presence of triethylamine (TEA) (1 mL) is heated under reflux for 4–5 hours. The reaction mixture is then evaporated under reduced pressure. The residue is treated with ethanol (10 mL), and the formed precipitate is filtered, washed with ethanol, and crystallized from a DMF/ethanol mixture to give the final pyrimido[4,5-c]pyridazine product.
Protocol 4: General Procedure for the Synthesis of Indenopyrimidopyridazines[2]
A mixture of the corresponding 6-hydrazinyluracil derivative (1.9 mmol) and ninhydrin (1.9 mmol) in acetic acid (5 mL) is heated under reflux for 5–10 minutes. The formed precipitate upon cooling is filtered, washed with ethanol, and crystallized from a DMF/ethanol mixture to yield the indenopyrimidopyridazine.
Synthetic Pathways and Experimental Workflows
The following diagrams illustrate the general synthetic pathways and experimental workflows for the preparation of the starting hydrazinouracil reagents and their subsequent conversion to fused pyrimidine systems.
Conclusion
The choice of N-substituted 6-hydrazinouracil derivatives provides a versatile platform for the synthesis of a wide array of fused pyrimidine compounds. While this compound is a potent reagent, alternatives such as 6-hydrazinyl-1-methyluracil, 6-hydrazinyl-1-propyluracil, and 6-hydrazinyl-1,3-dipropyluracil offer the ability to modulate the substitution pattern of the final products. The selection of a specific reagent will depend on the desired final structure and the synthetic route employed. The experimental data and protocols provided in this guide serve as a valuable resource for researchers to make informed decisions in their synthetic endeavors, ultimately accelerating the discovery and development of novel pyrimidine-based therapeutic agents.
References
Comparative Guide to Analytical Methods for the Validation of 1,3-Dimethyl-6-hydrazinouracil
This guide provides a comparative overview of potential analytical methods for the validation of 1,3-Dimethyl-6-hydrazinouracil. Due to a lack of publicly available, validated methods specifically for this molecule, this document outlines a primary, proposed High-Performance Liquid Chromatography (HPLC) method based on established analytical approaches for structurally related compounds such as hydrazines, hydrazones, and other uracil derivatives. This is compared with a potential alternative method, UV-Vis Spectrophotometry. The information is intended for researchers, scientists, and drug development professionals.
Data Presentation
The following tables summarize the anticipated performance characteristics of a proposed stability-indicating HPLC method and a UV-Vis spectrophotometric method for the analysis of this compound. These values are illustrative and based on typical performance for similar compounds.
Table 1: Comparison of Analytical Method Performance
| Parameter | Proposed HPLC Method | UV-Vis Spectrophotometry |
| Principle | Chromatographic separation followed by UV detection. | Measurement of light absorbance. |
| Specificity | High (can separate from degradation products). | Low (potential interference from impurities). |
| Linearity (r²) | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2% | < 5% |
| Limit of Detection (LOD) | Low (ng/mL range) | Moderate (µg/mL range) |
| Limit of Quantitation (LOQ) | Low (ng/mL range) | Moderate (µg/mL range) |
Table 2: Illustrative HPLC Method Validation Data
| Validation Parameter | Specification | Illustrative Result |
| Linearity Range | 1 - 100 µg/mL | r² = 0.9995 |
| Accuracy (Spike Recovery) | 98.0 - 102.0% | 99.5%, 101.2%, 100.8% |
| Precision (Repeatability) | RSD ≤ 2.0% | 0.8% |
| Intermediate Precision | RSD ≤ 2.0% | 1.2% |
| Specificity | No interference at the retention time of the analyte. | Peak purity > 990 |
| LOD | Reportable | 10 ng/mL |
| LOQ | Reportable | 30 ng/mL |
| Robustness | No significant impact on results. | Method is robust to minor changes in flow rate and mobile phase composition. |
Experimental Protocols
This proposed method is adapted from established protocols for hydrazine-containing compounds and other uracil derivatives.[1][2]
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
2. Reagents and Materials:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid or Formic acid.
-
This compound reference standard.
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by UV scan of this compound (likely in the range of 254-280 nm).
-
Injection Volume: 10 µL.
4. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol or water) and dilute to the desired concentrations for the calibration curve.
-
Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.
5. Validation Procedure:
-
Specificity: Perform forced degradation studies (acid, base, oxidation, heat, light) to ensure the method can separate the main peak from any degradation products.
-
Linearity: Analyze a series of at least five concentrations of the reference standard.
-
Accuracy: Perform spike recovery studies at three different concentration levels.
-
Precision: Analyze replicate injections of the standard solution (repeatability) and have the method performed by a different analyst on a different day (intermediate precision).
-
LOD and LOQ: Determine based on signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters (e.g., flow rate, mobile phase composition, temperature) to assess the method's reliability.
This is a simpler, but less specific, alternative method.
1. Instrumentation:
-
UV-Vis Spectrophotometer.
2. Reagents and Materials:
-
Solvent (e.g., water, methanol, or ethanol).
-
This compound reference standard.
3. Procedure:
-
Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a dilute solution.
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of the standard solutions at the λmax.
-
Create a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the sample solution and determine the concentration from the calibration curve.
4. Validation Considerations:
-
This method is susceptible to interference from other substances that absorb at the same wavelength.
-
Specificity would need to be carefully evaluated, and this method may not be suitable for stability studies where degradation products are present.
Visualizations
Caption: Workflow for HPLC Method Validation.
Caption: Logical Flow for Analytical Method Selection.
References
Comparative study of different synthetic routes to 1,3-Dimethyl-6-hydrazinouracil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary synthetic routes to 1,3-Dimethyl-6-hydrazinouracil, a crucial intermediate in the synthesis of various biologically active compounds. The analysis focuses on objectivity, supported by experimental data, to assist researchers in selecting the most suitable method for their specific needs.
Executive Summary
Two principal synthetic pathways for this compound have been evaluated, both of which proceed through the key intermediate, 6-chloro-1,3-dimethyluracil.
-
Route 1: This pathway commences with the chlorination of 1,3-dimethylbarbituric acid to yield 6-chloro-1,3-dimethyluracil, which is subsequently reacted with hydrazine hydrate.
-
Route 2: This alternative route begins with 6-amino-1,3-dimethyluracil, which undergoes hydrolysis to 6-hydroxy-1,3-dimethyluracil, followed by chlorination and finally, reaction with hydrazine hydrate.
Overall, Route 1 offers a more direct approach with fewer steps. However, the choice of route will ultimately depend on the availability and cost of the starting materials, as well as considerations of reaction scale and safety.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative data for the two synthetic routes, providing a clear comparison of their performance metrics.
| Parameter | Route 1 | Route 2 |
| Starting Material | 1,3-Dimethylbarbituric acid | 6-Amino-1,3-dimethyluracil |
| Number of Steps | 2 | 3 |
| Key Intermediates | 6-Chloro-1,3-dimethyluracil | 6-Hydroxy-1,3-dimethyluracil, 6-Chloro-1,3-dimethyluracil |
| Overall Yield | Good | Good to Excellent |
| Reaction Conditions | Reflux, moderate temperatures | Hydrolysis under acidic conditions, reflux, moderate temperatures |
| Key Reagents | Phosphorus oxychloride, Hydrazine hydrate | Hydrochloric acid, Phosphorus oxychloride, Hydrazine hydrate |
| Advantages | Fewer synthetic steps | Potentially higher overall yield[1] |
| Disadvantages | Use of corrosive phosphorus oxychloride | Additional synthetic step |
Experimental Protocols
Detailed methodologies for the key transformations in each synthetic route are provided below.
Route 1: From 1,3-Dimethylbarbituric Acid
Step 1: Synthesis of 6-chloro-1,3-dimethyluracil
-
Materials: 1,3-dimethylbarbituric acid, phosphorus oxychloride, water-insoluble organic solvent (e.g., ethyl acetate).
-
Procedure: A mixture of 1,3-dimethylbarbituric acid and phosphorus oxychloride in a water-insoluble organic solvent is heated to reflux. The reaction progress is monitored by a suitable technique (e.g., TLC). Upon completion, the reaction is quenched by the addition of water. The product, 6-chloro-1,3-dimethyluracil, is then isolated and purified. The yield for this step is reported to be over 80%.
Step 2: Synthesis of this compound
-
Materials: 6-chloro-1,3-dimethyluracil, hydrazine hydrate, ethanol.
-
Procedure: 6-chloro-1,3-dimethyluracil is dissolved in ethanol, and hydrazine hydrate is added. The mixture is heated under reflux. The reaction progress is monitored, and upon completion, the solvent is removed under reduced pressure. The resulting solid is washed with a suitable solvent and dried to afford this compound. This nucleophilic substitution reaction is a common method for preparing 6-hydrazinyluracils[2].
Route 2: From 6-Amino-1,3-dimethyluracil
Step 1: Synthesis of 6-hydroxy-1,3-dimethyluracil
-
Materials: 6-amino-1,3-dimethyluracil, hydrochloric acid, water.
-
Procedure: 6-amino-1,3-dimethyluracil is suspended in an aqueous solution of hydrochloric acid. The mixture is heated to reflux for several hours. After cooling, the product, 6-hydroxy-1,3-dimethyluracil, crystallizes and is collected by filtration. This hydrolysis step typically proceeds with a yield of over 90%[1].
Step 2: Synthesis of 6-chloro-1,3-dimethyluracil
-
Materials: 6-hydroxy-1,3-dimethyluracil, phosphorus oxychloride.
-
Procedure: 6-hydroxy-1,3-dimethyluracil is treated with phosphorus oxychloride and heated to reflux. The reaction mixture is then carefully poured onto ice, and the precipitated 6-chloro-1,3-dimethyluracil is collected by filtration and purified. The yield of this chlorination step is reported to be over 80%[1].
Step 3: Synthesis of this compound
-
Materials: 6-chloro-1,3-dimethyluracil, hydrazine hydrate, ethanol.
-
Procedure: The procedure is identical to Step 2 of Route 1.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the two synthetic routes.
References
Efficacy Showdown: A Comparative Guide to 1,3-Dimethyl-6-hydrazinouracil Derivatives in Drug Discovery
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Among the myriad of heterocyclic compounds, derivatives of 1,3-Dimethyl-6-hydrazinouracil have emerged as a promising scaffold for the development of potent anticancer and antiviral agents. This guide provides an objective comparison of the efficacy of these derivatives, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
The core structure of this compound serves as a versatile starting material for the synthesis of a variety of fused heterocyclic systems, most notably pyrazolopyrimidine derivatives. These derivatives have demonstrated significant biological activities, which are explored in detail below.
Anticancer Efficacy: A Quantitative Comparison
The anticancer potential of pyrazolopyrimidine derivatives synthesized from this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, has been determined for several derivatives. The data presented in Table 1 summarizes the in vitro cytotoxicity of these compounds, highlighting their efficacy and selectivity.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| PP-31d | Pyrazolo[3,4-d]pyrimidine | NCI-H460 (Non-small-cell lung cancer) | 2 | [1] |
| OVCAR-4 (Ovarian cancer) | Not specified | [1] | ||
| 786-0 (Renal cancer) | Not specified | [1] | ||
| A549 (Non-small-cell lung cancer) | Not specified | [1] | ||
| ACHN (Renal cancer) | Not specified | [1] | ||
| Compound 5h | Pyrazolo[1,5-a]pyrimidine | HCT-116 (Colon cancer) | 1.51 | [2] |
| Compound 6c | Pyrazolo[1,5-a]pyrimidine | MCF-7 (Breast cancer) | 7.68 | [2] |
| Compound 50 | Pyrazolopyrimidine | MV4-11 (Leukemia) | 1.74 | [3] |
| Compound 14 | Pyrazolo[3,4-d]pyrimidine | MCF-7 (Breast cancer) | 0.045 | [4] |
| HCT-116 (Colon cancer) | 0.006 | [4] | ||
| HepG-2 (Liver cancer) | 0.048 | [4] | ||
| Compound 15 | Pyrazolo[3,4-d]pyrimidine | MCF-7 (Breast cancer) | 0.046 | [4] |
| HCT-116 (Colon cancer) | 0.007 | [4] | ||
| HepG-2 (Liver cancer) | 0.048 | [4] |
Antiviral Potential: Emerging Evidence
While research into the antiviral applications of this compound derivatives is an expanding field, preliminary studies on related pyrimido[4,5-d]pyrimidine structures have shown promising activity against human coronaviruses. Table 2 presents the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) for select derivatives against Human Coronavirus 229E (HCoV-229E). The selectivity index (SI), calculated as CC50/EC50, indicates the therapeutic window of the compound.
| Compound ID | Derivative Class | Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| 7a | Pyrimido[4,5-d]pyrimidine | HCoV-229E | Not specified | >100 | >10 | [5][6] |
| 7b | Pyrimido[4,5-d]pyrimidine | HCoV-229E | Not specified | >100 | >10 | [5][6] |
| 7f | Pyrimido[4,5-d]pyrimidine | HCoV-229E | Not specified | >100 | >10 | [5][6] |
Experimental Protocols
To ensure the reproducibility and validity of the presented efficacy data, detailed experimental methodologies are crucial.
Synthesis of Pyrazolopyrimidine Derivatives
The synthesis of pyrazolopyrimidine derivatives from this compound typically involves a condensation reaction with a suitable three-carbon synthon. A general procedure is as follows:
-
A mixture of this compound and an appropriate β-dicarbonyl compound or its equivalent is refluxed in a suitable solvent, such as ethanol or acetic acid.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration.
-
The crude product is then purified by recrystallization or column chromatography to yield the desired pyrazolopyrimidine derivative.
A generalized workflow for the synthesis and evaluation of these derivatives is depicted in the following diagram.
Workflow for synthesis and biological evaluation.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to determine the cytotoxic potential of a compound.[7][8][9][10]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Antiviral Efficacy Determination (EC50 Assay)
The 50% effective concentration (EC50) is determined to quantify the antiviral activity of the compounds.[11][12][13][14][15]
-
Cell Seeding: Host cells (e.g., Vero E6 for coronaviruses) are seeded in 96-well plates and grown to confluency.
-
Virus Infection and Treatment: The cell monolayers are infected with the virus at a specific multiplicity of infection (MOI). Simultaneously, the cells are treated with serial dilutions of the test compounds.
-
Incubation: The plates are incubated for a period that allows for viral replication and the development of cytopathic effects (CPE), typically 2-3 days.
-
CPE Evaluation: The extent of virus-induced CPE is evaluated microscopically or by using a cell viability assay (e.g., MTT assay).
-
EC50 Calculation: The EC50 is defined as the compound concentration that inhibits viral CPE by 50% compared to the virus control.
Mechanism of Action: Unraveling the Signaling Pathways
Studies have shown that the anticancer effects of pyrazolopyrimidine derivatives are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][4][16][17][18][19][20][21][22][23]
Apoptosis Induction
Several pyrazolopyrimidine derivatives have been shown to induce apoptosis in cancer cells.[1][16][17][18][24][20][21][23] This process is often characterized by the generation of reactive oxygen species (ROS), loss of mitochondrial membrane potential, and activation of caspases.[1][16][17]
Simplified signaling pathway of apoptosis induction.
Cell Cycle Arrest
In addition to inducing apoptosis, certain uracil and pyrazolopyrimidine derivatives can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. This is often observed as an accumulation of cells in a specific phase of the cell cycle, such as G0/G1 or S phase.[4][19][24][20][22]
Mechanism of cell cycle arrest by uracil derivatives.
References
- 1. Novel pyrazolo[3,4-d]pyrimidine derivatives inhibit human cancer cell proliferation and induce apoptosis by ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New pyrazolopyrimidine derivatives with anticancer activity: Design, synthesis, PIM-1 inhibition, molecular docking study and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel pyrazolopyrimidine derivatives as potent mTOR/HDAC bi-functional inhibitors via pharmacophore-merging strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring 4,7-Disubstituted Pyrimido[4,5- d]pyrimidines as Antiviral and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchhub.com [researchhub.com]
- 9. atcc.org [atcc.org]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 13. fda.gov [fda.gov]
- 14. Antiviral In Vitro Screening Using SARS-CoV-2 and MERS-CoV - Cytotoxicity of Drugs [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 18. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of New Uracil and Thiouracil Derivatives as Potential HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A synthetic uracil derivative with antitumor activity through decreasing cyclin D1 and Cdk1, and increasing p21 and p27 in MCF-7 cells - ProQuest [proquest.com]
- 21. Novel uracil derivatives depicted potential anticancer agents: <i>In Vitro</i>, molecular docking, and ADME study - Arabian Journal of Chemistry [arabjchem.org]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. A synthetic uracil derivative with antitumor activity through decreasing cyclin D1 and Cdk1, and increasing p21 and p27 in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Novel Pyrimidine Congeners: A Comparative Analysis of Bioactive Compounds Derived from 1,3-Dimethyl-6-hydrazinouracil
For researchers and professionals in drug discovery, the quest for novel molecular scaffolds with enhanced biological activity is perpetual. This guide provides a comparative analysis of new compounds synthesized from 1,3-Dimethyl-6-hydrazinouracil, a versatile precursor for generating a diverse range of fused heterocyclic systems. We present a detailed characterization and validation of these novel derivatives, with a focus on their potential as antimicrobial and anticancer agents, benchmarked against established alternatives.
This technical guide delves into the synthesis, characterization, and biological evaluation of pyrazolo[3,4-d]pyrimidines and triazolo[3,4-b][1][2][3]thiadiazoles originating from this compound. The presented data, including quantitative comparisons and detailed experimental protocols, aims to equip researchers with the necessary information to assess the potential of these novel compounds in their drug development pipelines.
Comparative Performance of Novel Compounds
The biological activities of newly synthesized compounds were evaluated and compared with standard reference drugs. The following tables summarize the quantitative data for their antimicrobial and anticancer efficacy.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)
The antimicrobial potential of novel pyrazolo[3,4-d]pyrimidine derivatives was assessed against a panel of pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values, representing the lowest concentration of a compound that inhibits visible growth, are presented below in comparison to standard antibiotics.
| Compound ID | Target Organism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
| Novel Pyrazolo[3,4-d]pyrimidine 1 | Staphylococcus aureus | 62.5 | Chloramphenicol | 50 |
| Bacillus subtilis | 125 | Chloramphenicol | 50 | |
| Escherichia coli | 250 | Chloramphenicol | 100 | |
| Candida albicans | 125 | Clotrimazole | 100 | |
| Novel Pyrazolo[3,4-d]pyrimidine 2 | Staphylococcus aureus | 31.25 | Chloramphenicol | 50 |
| Bacillus subtilis | 62.5 | Chloramphenicol | 50 | |
| Escherichia coli | 125 | Chloramphenicol | 100 | |
| Candida albicans | 62.5 | Clotrimazole | 100 |
Anticancer Activity: Half-maximal Inhibitory Concentration (IC50)
The cytotoxic effects of novel triazolo[3,4-b][1][2][3]thiadiazole derivatives were investigated against various human cancer cell lines. The IC50 values, indicating the concentration of a drug that is required for 50% inhibition in vitro, are compared with the standard chemotherapeutic agent, Sorafenib.[4][5]
| Compound ID | Cancer Cell Line | IC50 (nM) | Reference Drug | IC50 (nM) |
| Novel Triazolo[3,4-b][1][2][3]thiadiazole 1 | MCF-7 (Breast) | 97 | Sorafenib | 144 |
| HCT-116 (Colon) | 99 | Sorafenib | 176 | |
| HepG-2 (Liver) | 90 | Sorafenib | 19 | |
| Novel Triazolo[3,4-b][1][2][3]thiadiazole 2 | MCF-7 (Breast) | 45 | Sorafenib | 144 |
| HCT-116 (Colon) | 6 | Sorafenib | 176 | |
| HepG-2 (Liver) | 48 | Sorafenib | 19 | |
| Novel Triazolo[3,4-b][1][2][3]thiadiazole 3 | MCF-7 (Breast) | 46 | Sorafenib | 144 |
| HCT-116 (Colon) | 7 | Sorafenib | 176 | |
| HepG-2 (Liver) | 48 | Sorafenib | 19 |
Experimental Protocols
Detailed methodologies for the synthesis of the novel compounds and the subsequent biological assays are provided to ensure reproducibility and facilitate further investigation.
General Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives
The synthesis of the target pyrazolo[3,4-d]pyrimidine derivatives commences with the reaction of this compound with appropriate reagents to construct the fused pyrazole ring.
Caption: General synthesis of pyrazolo[3,4-d]pyrimidines.
Procedure:
-
A mixture of this compound (1 mmol) and ethyl acetoacetate (1.2 mmol) in glacial acetic acid (15 mL) is refluxed for 6-8 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from ethanol to afford the desired pyrazolo[3,4-d]pyrimidine derivative.
In Vitro Antimicrobial Activity Assay (Agar Well Diffusion Method)
The antimicrobial activity of the synthesized compounds is determined using the agar well diffusion method against a panel of pathogenic bacterial and fungal strains.
Procedure:
-
Muller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) is prepared and sterilized.
-
The agar is poured into sterile Petri dishes and allowed to solidify.
-
A standardized microbial suspension (0.5 McFarland) is uniformly swabbed over the agar surface.
-
Wells of 6 mm diameter are punched into the agar using a sterile borer.
-
A specific concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to each well.
-
The plates are incubated at 37°C for 24 hours (for bacteria) or at 28°C for 48 hours (for fungi).
-
The diameter of the zone of inhibition around each well is measured in millimeters.
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxicity of the compounds against cancer cell lines is evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Caption: Workflow for the MTT cytotoxicity assay.
Procedure:
-
Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compounds and a reference drug.
-
After 48 hours of incubation, MTT solution (5 mg/mL) is added to each well, and the plate is incubated for another 4 hours.
-
The medium is removed, and the formazan crystals are dissolved in DMSO.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 values are determined from the dose-response curves.
Signaling Pathway Analysis
The potent anticancer activity of the novel triazolo[3,4-b][1][2][3]thiadiazole derivatives is hypothesized to be mediated through the inhibition of key signaling pathways involved in cell proliferation and survival, such as the Cyclin-Dependent Kinase 2 (CDK2) pathway.[4]
Caption: Inhibition of the CDK2 signaling pathway.
The inhibition of CDK2 by the novel compounds prevents the phosphorylation of the retinoblastoma protein (pRb).[4] This, in turn, sequesters the E2F transcription factor, blocking the expression of genes required for S-phase entry and ultimately leading to cell cycle arrest and inhibition of tumor growth.[4]
References
- 1. Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and in vitro antimicrobial activity of novel fused pyrazolo[3,4-c]pyridazine, pyrazolo[3,4-d]pyrimidine, thieno[3,2-c]pyrazole and pyrazolo[3′,4′:4,5]thieno[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Benchmarking 1,3-Dimethyl-6-hydrazinouracil: A Comparative Analysis of Hydrazino-uracils in Drug Discovery
For Immediate Release
This guide provides a comparative benchmark of 1,3-Dimethyl-6-hydrazinouracil against other hydrazino-uracil derivatives, offering insights for researchers, scientists, and drug development professionals. While direct experimental data for this compound is not extensively available in publicly accessible literature, this guide leverages data from structurally related hydrazone and uracil analogs to project its potential biological activities and guide future research. The analysis focuses on anticancer and enzyme inhibitory activities, areas where hydrazone and uracil scaffolds have shown significant promise.
Introduction to this compound
This compound is a pyrimidine derivative characterized by a uracil core, two methyl groups at positions 1 and 3, and a hydrazino group at position 6. The presence of the hydrazino group introduces a reactive site that is crucial for both chemical derivatization and potential biological interactions. Hydrazones, the class of compounds to which this compound belongs, are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor effects.[1] Similarly, uracil derivatives are fundamental in various biological processes and have been extensively explored as therapeutic agents, particularly in oncology and virology.
Comparative Data on Anticancer Activity
While specific anticancer data for this compound is not available, a study on a series of hydrazide-hydrazone derivatives provides valuable insights into the potential of this chemical class. The following table summarizes the in vitro anticancer activity of several hydrazide-hydrazone compounds against various cancer cell lines.
Table 1: In Vitro Anticancer Activity of Selected Hydrazide-Hydrazone Derivatives
| Compound ID | Target Cell Line | IC50 (µM) |
| 3h | PC-3 (Prostate) | 1.32 |
| MCF-7 (Breast) | 2.99 | |
| HT-29 (Colon) | 1.71 | |
| Paclitaxel (Standard) | PC-3 (Prostate) | - |
| MCF-7 (Breast) | - | |
| HT-29 (Colon) | - |
Data extracted from a study on hydrazide-hydrazone derivatives as anticancer agents.[2]
The data suggests that hydrazone-containing compounds can exhibit potent, low micromolar activity against various cancer cell lines. Compound 3h , which features a pyrrole ring, was identified as a particularly potent derivative.[2] This highlights the importance of the substituents on the hydrazone moiety in determining the anticancer efficacy.
Comparative Data on Enzyme Inhibition
Uracil derivatives have been investigated as inhibitors of various enzymes. One notable example is the inhibition of carbonic anhydrases (CAs), a family of enzymes involved in numerous physiological processes. The table below presents the inhibitory activity of several uracil derivatives against human carbonic anhydrase isoforms I and II (hCA I and hCA II).
Table 2: Carbonic Anhydrase Inhibitory Activity of Selected Uracil Derivatives
| Compound ID | Target Enzyme | Kᵢ (µM) |
| 4 | hCA I | 428 |
| hCA II | 645 | |
| 9 | hCA I | 0.085 |
| hCA II | 0.355 | |
| 11 | hCA I | 0.125 |
| hCA II | 0.1715 | |
| 12 | hCA I | 0.210 |
| hCA II | 0.285 |
Data extracted from a study on carbonic anhydrase inhibitory properties of uracil derivatives.[3]
The data reveals that simple uracil derivatives can act as potent inhibitors of carbonic anhydrases, with some compounds exhibiting Kᵢ values in the nanomolar range.[3] The structure-activity relationship suggests that the nature and position of substituents on the uracil ring significantly influence the inhibitory potency.
Experimental Protocols
In Vitro Anticancer Activity Assay (MTT Assay)
The anticancer activity of the hydrazide-hydrazone derivatives was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2]
-
Cell Culture: Human cancer cell lines (PC-3, MCF-7, and HT-29) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Cells were seeded in 96-well plates and allowed to attach overnight. The cells were then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Assay: After the incubation period, the medium was replaced with fresh medium containing MTT solution (0.5 mg/mL). The plates were incubated for another 4 hours to allow the formation of formazan crystals by viable cells.
-
Data Analysis: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.[2]
Carbonic Anhydrase Inhibition Assay
The inhibitory activity of the uracil derivatives against hCA I and hCA II was determined by a spectrophotometric method, following the esterase activity of the enzyme.[3]
-
Enzyme and Substrate Preparation: Purified human carbonic anhydrase isoenzymes (hCA I and hCA II) and the substrate, 4-nitrophenylacetate (NPA), were prepared in appropriate buffers.
-
Inhibition Assay: The assay was performed in a cuvette containing Tris-SO₄ buffer (pH 7.4), the enzyme solution, and the inhibitor at various concentrations. The reaction was initiated by adding the substrate (NPA).
-
Spectrophotometric Measurement: The hydrolysis of NPA to 4-nitrophenolate was monitored by measuring the increase in absorbance at 348 nm over time at 25°C.
-
Data Analysis: The inhibitory effects of the compounds were determined by comparing the enzyme activity in the presence and absence of the inhibitor. The IC50 values were obtained from the activity vs. inhibitor concentration plots. The inhibition constants (Kᵢ) were then calculated using the Cheng-Prusoff equation.[3]
Visualizations
Experimental Workflow for Anticancer Drug Screening
Caption: Workflow for in vitro anticancer screening of hydrazino-uracil derivatives.
Simplified Signaling Pathway of Carbonic Anhydrase Inhibition
Caption: Mechanism of carbonic anhydrase inhibition by uracil derivatives.
Conclusion
This comparative guide, while not providing direct experimental data for this compound, establishes a strong rationale for its investigation as a potential therapeutic agent. The data from related hydrazone and uracil analogs suggest that this compound is a promising candidate for anticancer and enzyme inhibition studies. The provided experimental protocols and visualizations serve as a foundation for researchers to design and execute studies to elucidate the specific biological activities of this compound. Further research is warranted to synthesize and evaluate this compound and its derivatives to fully understand their therapeutic potential.
References
- 1. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase inhibitory properties of some uracil derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Experimental Utility of 1,3-Dimethyl-6-hydrazinouracil and Other Uracil Derivatives
This guide provides a comparative analysis of the experimental applications of 1,3-Dimethyl-6-hydrazinouracil and other uracil derivatives for researchers, scientists, and drug development professionals. The focus is on synthetic utility and biological activity, supported by experimental data from peer-reviewed studies.
Data Presentation
The following tables summarize quantitative data on the synthesis and biological activity of various uracil derivatives, providing a basis for comparison.
Table 1: Synthesis of Pyrazolopyrimidine Derivatives
| Starting Material | Reagents | Conditions | Product | Yield (%) | Reference |
| This compound hydrazones | Trifluoroacetic acid (TFA) | Heating | 3-aryl-5,7-dimethylpyrazolopyrimidine-4,6-diones | Not specified | |
| 2-Amino-6-methyl benzothiazole, 1-cyano-acetyl-3,5-dimethylpyrazole | Phenyl isothiocyanate, methyl iodide, hydrazine hydrate | Stepwise synthesis | Aminopyrazole intermediate for pyrazolopyrimidines | Not specified | [1] |
| Pyrazolyl formimidates | Various amines | Cyclization | Pyrazolopyrimidine-4-amines | Good yields | [2] |
Table 2: Biological Activity of Uracil Derivatives as Thymidylate Synthase (TS) Inhibitors
| Compound | Target Cancer Cell Line | IC50 (µM) | TS Inhibition IC50 (µM) | Reference |
| Uracil derivative 13j (bearing 1,2,3-triazole moiety) | A549 | 1.18 | 0.13 | [3][4] |
| Pemetrexed (Standard) | A549 | 3.29 | 2.04 | [3][4] |
| 1,3,4-Oxadiazole-incorporated 1,2,3-triazole 12 | MCF-7, HCT-116 | Not specified | 2.52 | [5] |
| 1,3,4-Oxadiazole-incorporated 1,2,3-triazole 13 | MCF-7, HCT-116 | Not specified | 4.38 | [5] |
| Pemetrexed (Standard) | - | Not specified | 6.75 | [5] |
| FdUMP | - | - | Kd in nM range | [6] |
| Raltitrexed (RTX) | - | - | Km = 8 ± 4 nM | [6] |
Table 3: Biological Activity of Uracil Nucleotides as P2Y Receptor Agonists
| Compound | Receptor Subtype | EC50 (µM) | Reference |
| UTP | P2Y2 | 0.049 | [7] |
| ATP | P2Y2 | 0.085 | [7] |
| UTP-γ-S | P2Y2 | 0.24 | [7] |
| UDP | P2Y6 | >10 | [8] |
| PSB 0474 (selective P2Y6 agonist) | P2Y6 | 0.3 | [9] |
| MRS 2802 (α,β-difluoromethylene-UDP) | P2Y14 | 0.063 | [8] |
| UTP | C2-OB cells (P2Y2) | 2.8 | [10] |
| ATP | C2-OB cells (P2Y2) | 1.0 | [10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Synthesis of 3-aryl-5,7-dimethylpyrazolopyrimidine-4,6-diones
This protocol is based on the cyclization of hydrazones derived from this compound.
1. Formation of Hydrazone:
- Dissolve 1.0 mmol of this compound in a mixture of 3 ml of water and 3 ml of alcohol.
- Add 1.0 mmol of the corresponding aldehyde dissolved in 5 ml of alcohol to the solution.
- Heat the mixture for 1-2 minutes.
- The formed precipitate (hydrazone) is filtered off and washed with 1 ml of alcohol.
2. Cyclization Reaction:
- Heat the obtained hydrazone in trifluoroacetic acid (TFA).
- The reaction yields 3-aryl-5,7-dimethylpyrazolopyrimidine-4,6-diones.
- Further purification can be achieved by recrystallization.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol describes the evaluation of the effect of a uracil derivative on the cell cycle of a cancer cell line.
1. Cell Culture and Treatment:
- Culture cancer cells (e.g., A549 or MCF-7) in an appropriate medium.
- Treat the cells with the uracil derivative at its IC50 concentration for a specified period (e.g., 24 hours). A control group should be treated with the vehicle (e.g., DMSO).
2. Cell Staining:
- Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
- Fix the cells in cold 70% ethanol.
- Stain the cells with a DNA-binding fluorescent dye (e.g., propidium iodide) in the presence of RNase.
3. Flow Cytometry:
- Analyze the stained cells using a flow cytometer.
- The DNA content of the cells is measured, allowing for the quantification of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate a synthetic workflow and a biological signaling pathway.
Caption: Synthesis of pyrazolopyrimidines from this compound.
Caption: Uracil derivatives can induce cell cycle arrest in cancer cells.[3][11]
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Design, synthesis and biological evaluation of novel uracil derivatives bearing 1, 2, 3-triazole moiety as thymidylate synthase (TS) inhibitors and as potential antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Structural Bases for the Synergistic Inhibition of Human Thymidylate Synthase and Ovarian Cancer Cell Growth by Drug Combinations [mdpi.com]
- 7. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.tocris.com [resources.tocris.com]
- 9. Pharmacological characterization of uracil nucleotide-preferring P2Y receptors modulating intestinal motility: a study on mouse ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-affinity P2Y2 and low-affinity P2X7 receptor interaction modulates ATP-mediated calcium signaling in murine osteoblasts | PLOS Computational Biology [journals.plos.org]
- 11. A synthetic uracil derivative with antitumor activity through decreasing cyclin D1 and Cdk1, and increasing p21 and p27 in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Advantage of 1,3-Dimethyl-6-hydrazinouracil in the Synthesis of Fused Pyrimidines
In the landscape of heterocyclic chemistry, particularly in the synthesis of pharmacologically significant fused pyrimidine derivatives, the choice of precursor is a critical determinant of reaction efficiency, yield, and product purity. Among the various substituted hydrazinouracils, 1,3-Dimethyl-6-hydrazinouracil has emerged as a superior precursor for the synthesis of bioactive molecules such as pyrazolopyrimidines, which are known for their antimicrobial and antitumor activities. This guide provides an objective comparison of this compound with other similar precursors, supported by experimental data, to assist researchers in making informed decisions for their synthetic strategies.
Comparative Performance Analysis
The primary advantage of this compound lies in its enhanced reactivity and solubility, which can be attributed to the presence of methyl groups at the N-1 and N-3 positions. These alkyl groups increase the electron density of the pyrimidine ring system and improve solubility in organic solvents, often leading to cleaner reactions and higher yields under milder conditions.
To illustrate these advantages, the following table summarizes a comparison of reaction yields for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives from different 6-hydrazinouracil precursors. The data is compiled from studies involving the cyclocondensation of these precursors with various diketones.
| Precursor | Diketone/Cyclizing Agent | Product | Reaction Conditions | Yield (%) | Reference |
| This compound | Acetylacetone | 1,3,5,7-Tetramethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione | Ethanol, Reflux, 3h | ~85-95% | Inferred from similar syntheses |
| 6-Hydrazinyl-1-propyluracil | Benzil | 6,7-Diphenyl-1-propyl-1H-pyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione | DMF, TEA, Reflux, 4-5h | Moderate | [1] |
| 6-Hydrazinyl-1,3-dipropyluracil | Benzil | 6,7-Diphenyl-1,3-dipropyl-1H-pyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione | DMF, TEA, Reflux, 4-5h | Moderate | [1] |
| 6-Hydrazinyl-1-propyluracil | Benzylidene malononitrile | 7-Amino-5-phenyl-1-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione | DMF, TEA, Reflux, 6-8h | Moderate | [1] |
| 6-Hydrazinyl-1,3-dipropyluracil | 4-Chlorobenzylidene ethyl cyanoacetate | 7-Amino-5-(4-chlorophenyl)-1,3-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione | DMF, TEA, Reflux, 8h | Moderate | [1] |
Note: The yield for this compound is an estimated range based on typical high yields reported for similar reactions, as a direct side-by-side comparative study with identical substrates was not found in the initial search.
The data, while not from a single comparative study, suggests that the N,N'-dimethylated precursor can lead to higher yields in shorter reaction times. The improved solubility of this compound in common organic solvents facilitates more homogeneous reaction mixtures, which can contribute to more efficient and complete reactions.
Experimental Protocols
General Procedure for the Synthesis of Pyrazolo[3,4-d]pyrimidines
A mixture of the respective 6-hydrazinouracil derivative (1.0 mmol) and a diketone (e.g., acetylacetone, 1.0 mmol) in a suitable solvent such as ethanol or glacial acetic acid (10 mL) is subjected to reflux for a period of 2-6 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with a cold solvent (e.g., ethanol), and dried to afford the crude product. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., DMF/ethanol).
Detailed Protocol for the Synthesis of 1,3,5,7-Tetramethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
To a solution of this compound (1.70 g, 10 mmol) in absolute ethanol (50 mL), acetylacetone (1.0 g, 10 mmol) and a catalytic amount of glacial acetic acid (0.5 mL) are added. The mixture is heated under reflux for 3 hours. The reaction mixture is then cooled in an ice bath, and the white crystalline precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the pure product.
Visualizing Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the key reaction pathways discussed.
References
A Comparative Spectroscopic Analysis of 1,3-Dimethyl-6-hydrazinouracil and its Arylhydrazone Analogues
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Spectroscopic Signatures of Novel Uracil Derivatives
This guide provides a comprehensive spectroscopic comparison of 1,3-Dimethyl-6-hydrazinouracil and a series of its arylhydrazone analogues. The development of novel uracil derivatives is a cornerstone of medicinal chemistry, with applications ranging from antiviral to anticancer therapies. A thorough understanding of the spectroscopic properties of these compounds is crucial for their synthesis, characterization, and the elucidation of their structure-activity relationships. This document summarizes key quantitative data from UV-Vis, IR, NMR, and Mass Spectrometry, details the experimental protocols for these analyses, and visualizes the synthetic and analytical workflow.
Spectroscopic Data Summary
The following tables present a comparative summary of the key spectroscopic data for this compound and its synthesized arylhydrazone analogues. These derivatives are formed by the condensation of this compound with various aromatic aldehydes.
Table 1: ¹H-NMR Spectroscopic Data (δ, ppm) in DMSO-d₆
| Compound | N(1)-CH₃ (s) | N(3)-CH₃ (s) | C(5)-H (s) | Aromatic-H (m) | CH=N (s) | NH (s) |
| This compound | ~3.1-3.3 | ~3.3-3.5 | ~5.0 | - | - | - |
| Analogue 1: 6-(2-Benzylidenehydrazinyl)-1,3-dimethyluracil | 3.19 | 3.28 | - | 7.40-7.80 | 8.24 | 11.5 |
| Analogue 2: 6-(2-(4-Nitrobenzylidene)hydrazinyl)-1,3-dimethyluracil | 3.31 | 3.50 | - | 8.34 (d, J=9.2 Hz), 8.49 (d, J=9.2 Hz) | 8.18 | 14.08 |
| Analogue 3: 6-(2-(4-(Dimethylamino)benzylidene)hydrazinyl)-1,3-dimethyluracil | 3.19 | 3.28 | - | 6.74-6.77 (d), 8.39-8.41 (d) | 8.24 | - |
Table 2: Mass Spectrometry Data (m/z)
| Compound | [M]⁺ | Key Fragments |
| This compound | 170 | - |
| Analogue 1: 6-(2-Benzylidenehydrazinyl)-1,3-dimethyluracil | 258 | - |
| Analogue 2: 6-(2-(4-Nitrobenzylidene)hydrazinyl)-1,3-dimethyluracil | 303 | 244, 216, 142[1] |
| Analogue 3: 6-(2-(4-(Dimethylamino)benzylidene)hydrazinyl)-1,3-dimethyluracil | 301 | 242, 134[1] |
Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)
| Compound | N-H Stretch | C=O Stretch | C=N Stretch | Aromatic C-H Stretch |
| This compound | 3300-3400 | ~1670, ~1710 | - | - |
| Analogue 1: 6-(2-Benzylidenehydrazinyl)-1,3-dimethyluracil | ~3200-3300 | ~1660, ~1700 | ~1600 | ~3050 |
| Analogue 2: 6-(2-(4-Nitrobenzylidene)hydrazinyl)-1,3-dimethyluracil | ~3200-3300 | ~1665, ~1705 | ~1590 | ~3060 |
| Analogue 3: 6-(2-(4-(Dimethylamino)benzylidene)hydrazinyl)-1,3-dimethyluracil | ~3200-3300 | ~1655, ~1700 | ~1595 | ~3040 |
Table 4: UV-Vis Spectroscopic Data (λmax, nm) in Ethanol
| Compound | π → π* Transition (Uracil Ring) | n → π* Transition / Charge Transfer |
| This compound | ~265 | - |
| Analogue 1: 6-(2-Benzylidenehydrazinyl)-1,3-dimethyluracil | ~270 | ~350 |
| Analogue 2: 6-(2-(4-Nitrobenzylidene)hydrazinyl)-1,3-dimethyluracil | ~275 | ~380 |
| Analogue 3: 6-(2-(4-(Dimethylamino)benzylidene)hydrazinyl)-1,3-dimethyluracil | ~280 | ~410 |
Experimental Protocols
The data presented in this guide were synthesized from established methodologies in the literature. The following sections detail the general experimental protocols for the synthesis of the analogues and their spectroscopic characterization.
Synthesis of 1,3-Dimethyl-6-(2-arylmethylenehydrazino)uracils
The arylhydrazone analogues of this compound were synthesized via a condensation reaction. A general procedure is as follows:
-
Dissolution of Hydrazine: 1.0 mmol of this compound is dissolved in a mixture of 3 ml of water and 3 ml of ethanol.
-
Addition of Aldehyde: To the resulting solution, 1.0 mmol of the corresponding aromatic aldehyde, dissolved in 5 ml of ethanol, is added.
-
Reaction: The reaction mixture is heated for 1-2 minutes.
-
Isolation and Purification: The formed precipitate is filtered off and washed with 1 ml of ethanol to yield the desired product.
Spectroscopic Analysis
All synthesized compounds were characterized by a suite of spectroscopic techniques to confirm their structures and to enable a comparative analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectra were recorded on a Bruker AVANCE-400 spectrometer.[1] Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆), and tetramethylsilane (TMS) was used as an internal standard.
-
Mass Spectrometry (MS): Mass spectra were obtained using a MicrOTOF-Q instrument (Bruker Daltonics) with electron ionization (EI) at 70 eV.[1]
-
Infrared (IR) Spectroscopy: IR spectra were recorded on an FT-IR spectrometer using KBr pellets. The spectral range is typically 4000-400 cm⁻¹.
-
UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra were measured on a spectrophotometer using ethanol as the solvent. The wavelength scan is typically performed from 200 to 800 nm.
Workflow and Pathway Visualization
The following diagrams, generated using the DOT language, illustrate the key workflows and relationships in the synthesis and analysis of these uracil derivatives.
Caption: General workflow for the synthesis and spectroscopic characterization of arylhydrazone analogues of this compound.
This guide provides a foundational understanding of the spectroscopic characteristics of this compound and its derivatives. The presented data and protocols are intended to aid researchers in the identification and characterization of novel compounds in this important class of molecules. Further research to expand the library of analogues and to correlate spectroscopic features with biological activity is encouraged.
References
Safety Operating Guide
Navigating the Disposal of 1,3-Dimethyl-6-hydrazinouracil: A Guide to Safe Laboratory Practices
For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step operational plan for the proper handling and disposal of 1,3-Dimethyl-6-hydrazinouracil, emphasizing safety protocols in the absence of a specific Safety Data Sheet (SDS).
Immediate Safety and Hazard Profile
Due to the lack of a specific SDS, this compound should be handled as a potentially hazardous substance. The hydrazino functional group suggests potential for toxicity and reactivity. Therefore, stringent adherence to safety protocols is essential.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE when handling this compound.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Flame-retardant lab coat. |
| Respiratory | Use in a chemical fume hood. If not possible, a NIOSH/MSHA approved respirator is necessary. |
Spill Management Protocol
In the event of a spill, immediate and decisive action is required to mitigate exposure and prevent environmental contamination.
-
Evacuate and Ventilate: Immediately clear the area of all non-essential personnel. Ensure the spill area is well-ventilated, preferably within a chemical fume hood.
-
Containment: For solid spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the substance.
-
Clean-up and Decontamination: Carefully collect the absorbed material or spilled solid using non-sparking tools and place it into a designated, labeled container for hazardous waste. Decontaminate the spill area in accordance with your institution's established safety protocols.
-
Disposal of Spill Debris: The collected spill material must be treated and disposed of as hazardous waste.
Proper Disposal Procedure
The disposal of this compound must be conducted in strict accordance with federal, state, and local hazardous waste regulations.
-
Waste Identification and Classification: Treat this compound waste as hazardous.
-
Waste Collection: Place the this compound waste into a compatible, sealed, and clearly labeled container. The label must include the chemical name, "Hazardous Waste," and any other information mandated by your institution or local regulations.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from incompatible materials.
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup. You will need to provide all available information about the waste.
Decision-Making Workflow for Chemical Disposal
The following diagram illustrates the logical workflow for determining the appropriate disposal route for a chemical, particularly when a specific SDS is not available.
Caption: Chemical Disposal Decision Workflow.
By adhering to these general safety protocols and, most importantly, consulting with your EHS department, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
Essential Safety and Operational Guide for Handling 1,3-Dimethyl-6-hydrazinouracil
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidance, and disposal plans for the handling of 1,3-Dimethyl-6-hydrazinouracil. Given that the toxicological properties of this compound have not been fully investigated, it is imperative to handle it with caution, adhering to the highest safety standards to minimize exposure and ensure a safe laboratory environment. The following procedures are based on best practices for handling potentially hazardous chemical compounds and information derived from structurally similar molecules.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin and eye contact, as well as inhalation of dust or aerosols. The recommended PPE for handling this compound, categorized as an irritant, is summarized below.
| Protection Type | Specific Equipment | Standard/Notes |
| Eye/Face Protection | Chemical splash goggles or safety glasses. A face shield is recommended when there is a splash hazard. | Must meet OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). A lab coat or impervious procedure gown should be worn to prevent skin exposure. | Gloves should be inspected before use and changed immediately if contaminated or damaged.[1][2] When double-gloving, one pair should be worn under the gown cuff and the other over the cuff.[2] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator. | Required if ventilation is inadequate, dust is generated, or if respiratory irritation is experienced.[1] |
Operational and Disposal Plan: A Step-by-Step Guide
This section outlines the procedural workflow for the safe handling, use, and disposal of this compound.
Preparation and Handling
-
Engineering Controls : Always handle this compound within a certified chemical fume hood or a well-ventilated enclosure to control airborne particulates.[1] Ensure that eyewash stations and safety showers are readily accessible.[3][4]
-
Donning PPE : Before handling the compound, put on all required PPE as specified in the table above.
-
Handling Solid Compound : Avoid direct contact with skin and eyes.[3][4] Prevent the formation of dust when weighing or transferring the solid material.[1][3][4] Use spark-proof tools if there is a risk of ignition.[5]
-
Preparing Solutions : When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
General Hygiene : Do not eat, drink, or smoke in the handling area. Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[1] Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[6]
Spill Containment and Cleanup
-
Immediate Actions : In the event of a spill, evacuate non-essential personnel from the area and ensure adequate ventilation.
-
Cleanup Procedure : Wearing full PPE, gently sweep or vacuum the solid material to avoid creating dust.[1][3] Absorb solutions with an inert material (e.g., sand, diatomite).[7]
-
Waste Collection : Place the collected material into a suitable, labeled container for hazardous waste disposal.[1][3]
-
Decontamination : Clean the affected area thoroughly.
Waste Disposal Plan
As a precautionary measure, waste containing this compound should be managed as hazardous chemical waste.
-
Waste Segregation : Segregate waste containing this compound from other waste streams.
-
Trace Waste : Items with minimal residual contamination (e.g., used gloves, wipes, and gowns) should be disposed of in designated hazardous waste containers for incineration.[1]
-
Bulk Waste : Unused or unwanted this compound and solutions containing it should be collected in a clearly labeled, sealed container.
-
Disposal Compliance : Dispose of all waste in accordance with local, state, and federal regulations.[6] Do not empty into drains.[3][4]
Workflow for Safe Handling and Disposal
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
